6-(Methylsulfonyl)-2-pyridinecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methylsulfonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRJYLURULCELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700198 | |
| Record name | 6-(Methanesulfonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-28-4 | |
| Record name | 6-(Methylsulfonyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methanesulfonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
6-(Methylsulfonyl)-2-pyridinecarboxylic acid, also known as 6-(methylsulfonyl)picolinic acid, is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features—a pyridine ring functionalized with both a carboxylic acid and a methylsulfonyl group—confer specific electronic and steric properties that make it an invaluable synthon for creating compounds with tailored biological activities.
The primary utility of this compound lies in its role as a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The pyridine core provides a scaffold for molecular recognition, while the carboxylic acid and methylsulfonyl groups offer handles for chemical modification and influence physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation. While experimental data for some properties are not widely published, a combination of supplier information and computational predictions provides a solid foundation.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | ChemScene[2] |
| Molecular Weight | 201.20 g/mol | ChemScene[2] |
| CAS Number | 1186663-28-4 | ChemicalBook[3] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Purity | ≥97% | MySkinRecipes[5] |
| Storage | Room temperature, dry | MySkinRecipes[5] |
| Topological Polar Surface Area (TPSA) | 84.33 Ų | ChemScene[2] |
| LogP (predicted) | 0.1833 | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process, often starting from a more readily available pyridine derivative. While a detailed, peer-reviewed experimental protocol for its direct synthesis is not prominently available in the literature, a plausible and commonly employed synthetic strategy involves the oxidation of a corresponding thioether precursor. A general representation of such a synthetic approach is outlined below.
A potential precursor, 6-bromo-2-pyridinecarboxylic acid, can be synthesized from 6-amino-2-methylpyridine through diazotization, bromination, and subsequent oxidation.[6] The bromo-substituted picolinic acid can then undergo nucleophilic aromatic substitution with a methyl mercaptide salt, followed by oxidation of the resulting thioether to the sulfone.
Exemplary Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
Chemical Reactivity and Key Transformations
The chemical reactivity of this compound is dominated by the chemistry of its carboxylic acid functional group, with the methylsulfonyl group and the pyridine ring influencing its reactivity profile.
Amide Bond Formation: A Gateway to Kinase Inhibitors
The most significant application of this compound is its use in the synthesis of amides, which often serve as the core structures of potent kinase inhibitors. The carboxylic acid can be activated to facilitate coupling with a wide range of amines.
General Protocol for Amide Coupling:
Standard peptide coupling reagents are effective for the amidation of this compound. These reactions typically proceed through the in-situ formation of a highly reactive ester intermediate.
-
Activation of the Carboxylic Acid: The carboxylic acid is reacted with a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in an aprotic solvent (e.g., DMF, DCM).
-
Nucleophilic Attack by the Amine: The desired amine is then added to the reaction mixture. The amine attacks the activated carboxylate intermediate to form the amide bond.
-
Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.
The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered amines or sensitive functional groups.
Amide Coupling Workflow
Caption: A generalized workflow for the amide coupling of this compound.
Applications in Drug Discovery and Development
The primary application of this compound is as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While specific, publicly available biological activity data for kinase inhibitors derived directly from this compound is limited in readily accessible scientific literature, its frequent appearance in the patent literature underscores its importance in proprietary drug discovery programs. For instance, patent WO 2007/059257 A2 describes related compounds as ErbB type I receptor tyrosine kinase inhibitors for the treatment of hyperproliferative diseases, highlighting the relevance of this scaffold in the field.[7]
The methylsulfonyl group is often incorporated into drug candidates to enhance their physicochemical properties. It can improve aqueous solubility, act as a hydrogen bond acceptor, and modulate metabolic stability, all of which are critical parameters in drug design.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals for the pyridine ring, likely in the range of 7.5-8.5 ppm. The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield, typically around 3.0-3.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often greater than 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 160-170 ppm range. The six carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), with their exact chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and methylsulfonyl groups. The methyl carbon of the sulfonyl group would be the most upfield signal, likely in the 40-50 ppm range.
-
FTIR: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be present around 1700-1730 cm⁻¹. The S=O stretching vibrations of the sulfonyl group would appear as two strong bands, typically in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, information from suppliers indicates that it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a dry, cool place.[5]
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its strategic combination of a pyridine scaffold, a reactive carboxylic acid handle, and a property-modulating methylsulfonyl group makes it an ideal starting material for the synthesis of complex, biologically active molecules. For researchers and professionals in drug discovery, a thorough understanding of its chemical properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1186663-28-4 [chemicalbook.com]
- 4. This compound | 1186663-28-4 [sigmaaldrich.com]
- 5. This compound [myskinrecipes.com]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic acid
This guide provides a comprehensive technical overview of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid (CAS No. 1186663-28-4), a heterocyclic building block of significant interest in modern medicinal and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical properties, plausible synthetic routes, key applications, and practical experimental protocols, offering field-proven insights into its utility.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative featuring two key functional groups: a sulfone at the 6-position and a carboxylic acid at the 2-position. This unique arrangement makes it a valuable intermediate for constructing more complex molecules. The pyridine core is a well-established scaffold in pharmaceuticals, while the methylsulfonyl group acts as a potent hydrogen bond acceptor and can improve metabolic stability and solubility. The carboxylic acid provides a reactive handle for a wide range of chemical modifications, most commonly amide bond formation.
Its primary application lies in its use as an intermediate for the synthesis of bioactive compounds, particularly in the development of kinase inhibitors for cancer therapy and in the design of novel pesticides.[1] The strategic placement of its functional groups allows for precise molecular interactions within biological targets, making it a compound of high value in structure-activity relationship (SAR) studies.[2]
Physicochemical and Computational Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1186663-28-4 | [3][4][5] |
| Molecular Formula | C₇H₇NO₄S | [1][3][6] |
| Molecular Weight | 201.20 g/mol | [1][3][6] |
| Purity | ≥97% - ≥98% | [1][3] |
| Appearance | Solid | |
| IUPAC Name | 6-(methylsulfonyl)pyridine-2-carboxylic acid | |
| InChI Key | OJRJYLURULCELX-UHFFFAOYSA-N | [5] |
| SMILES | O=C(C1=NC(S(=O)(C)=O)=CC=C1)O | [3] |
| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature | [1][3][7] |
| Topological Polar Surface Area (TPSA) | 84.33 Ų | [3][5] |
| Predicted LogP | 0.183 | [3][5] |
| Hydrogen Bond Acceptors | 4 | [3][5] |
| Hydrogen Bond Donors | 1 | [3][5] |
| Rotatable Bonds | 2 | [3][5] |
Synthesis and Reaction Chemistry
While a specific, published route for CAS 1186663-28-4 is not detailed in the provided search results, a logical and chemically sound synthetic pathway can be constructed based on established transformations of pyridine derivatives. The most plausible approach involves a two-step process: the oxidation of a sulfide precursor followed by the hydrolysis of a nitrile.
Proposed Synthetic Workflow
This proposed synthesis starts from the readily available precursor, 2-cyano-6-(methylthio)pyridine.
References
- 1. This compound [myskinrecipes.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 1186663-28-4 [chemicalbook.com]
- 5. dempochem.com [dempochem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. This compound|BLD Pharm [bldpharm.com]
Synthesis of 6-(methylsulfonyl)-2-pyridinecarboxylic acid
An In-Depth Technical Guide to the Synthesis of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research.[1] Its utility is primarily anchored in its role as a key intermediate for synthesizing complex molecules, such as kinase inhibitors for cancer therapy.[1] The strategic incorporation of the methylsulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, alongside the chelating pyridine-2-carboxylic acid motif, imparts unique physicochemical properties to the parent molecule, influencing solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this valuable compound, offering detailed, field-tested protocols, mechanistic insights, and a comparative analysis of the most effective routes for researchers, chemists, and drug development professionals.
Introduction and Strategic Analysis
Chemical Identity and Properties
Before embarking on a synthetic campaign, a thorough understanding of the target molecule's properties is essential.
| Property | Value | Source |
| CAS Number | 1186663-28-4 | [1][2] |
| Molecular Formula | C₇H₇NO₄S | [1][2] |
| Molecular Weight | 201.20 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Storage | Room temperature, dry conditions | [1] |
Significance and Applications
The pyridine ring is a privileged scaffold in drug discovery. The specific substitution pattern of this compound makes it a particularly sought-after intermediate. The carboxylic acid at the C2 position serves as a versatile chemical handle for amide bond formation, a cornerstone of medicinal chemistry, while the sulfone group at the C6 position significantly modulates the electronic properties of the pyridine ring, enhancing its electrophilicity and influencing molecular interactions.[1] This unique combination is instrumental in the design of targeted therapeutics, particularly kinase inhibitors, where precise molecular recognition is paramount.[1]
Retrosynthetic Analysis
Two primary retrosynthetic disconnections provide logical and efficient pathways to the target molecule. These strategies form the core of our subsequent discussion.
Strategy A focuses on the late-stage formation of the sulfone group from a more accessible thioether precursor. This approach leverages the robust chemistry of sulfide oxidation.
Strategy B involves the early installation of the methylsulfonyl group, followed by the formation of the carboxylic acid functionality on the pyridine scaffold.
Caption: Retrosynthetic pathways for this compound.
Recommended Synthetic Strategy: From 6-Chloropyridine-2-carboxylic Acid
This strategy (corresponding to Retrosynthesis A) is highly recommended due to the commercial availability of starting materials, such as 6-chloropicolinic acid[4], and the high efficiency of the constituent reactions. The workflow involves three key transformations: esterification, nucleophilic aromatic substitution (SNAr), and oxidation.
Caption: Recommended three-stage synthesis workflow.
Step 1: Esterification of 6-Chloropyridine-2-carboxylic Acid
Rationale: The initial esterification serves a dual purpose. Firstly, it protects the carboxylic acid from participating in side reactions. Secondly, it enhances the solubility of the intermediate in organic solvents, simplifying handling and purification.
Protocol:
-
To a round-bottom flask charged with 6-chloropyridine-2-carboxylic acid (1.0 eq), add methanol (5-10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-chloro-2-pyridinecarboxylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Rationale: This is the key bond-forming step to install the thioether. The pyridine ring, activated by the electron-withdrawing ester group and the ring nitrogen, is susceptible to nucleophilic attack.[5][6] The chlorine at the 6-position is an effective leaving group for this SNAr reaction.[7][8]
Protocol:
-
Dissolve methyl 6-chloro-2-pyridinecarboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) (5-10 mL per gram) in a nitrogen-flushed flask.
-
Add sodium thiomethoxide (NaSMe) (1.1-1.3 eq) portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water, which will precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain methyl 6-(methylthio)-2-pyridinecarboxylate.
Step 3: Oxidation of the Thioether to the Sulfone
Rationale: The conversion of the electron-rich sulfide to the electron-poor sulfone is achieved via oxidation. Oxone® (potassium peroxymonosulfate) is an excellent choice as it is inexpensive, effective, and has a straightforward workup. Two equivalents of the active oxidant (peroxymonosulfate) are required to proceed from the sulfide to the sulfone.
Protocol:
-
Suspend methyl 6-(methylthio)-2-pyridinecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Oxone® (2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours until the oxidation is complete (as monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 6-(methylsulfonyl)-2-pyridinecarboxylate.
Step 4: Saponification to the Final Product
Rationale: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method.
Protocol:
-
Dissolve the methyl 6-(methylsulfonyl)-2-pyridinecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Once the ester is consumed, partially remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
Alternative Synthetic Strategy: Carboxylation of 2-Bromo-6-(methylsulfonyl)pyridine
This alternative route (Strategy B) is advantageous if the key intermediate, 2-bromo-6-(methylsulfonyl)pyridine, is readily available.[3][9] The final step involves the creation of the C-C bond for the carboxylic acid, typically via palladium-catalyzed carbonylation.
Caption: Alternative synthesis via palladium-catalyzed carbonylation.
Protocol: Palladium-Catalyzed Carbonylation and Saponification
Rationale: This powerful transformation converts an aryl halide directly into an ester using carbon monoxide and an alcohol, catalyzed by a palladium complex. This avoids the use of organolithium reagents, which can be sensitive.
Protocol:
-
To a pressure-rated vessel, add 2-bromo-6-(methylsulfonyl)pyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04-0.10 eq), and a suitable solvent like methanol/toluene.
-
Add a base, such as triethylamine (Et₃N) (2.0-3.0 eq).
-
Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize with CO (typically 50-100 psi).
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
After cooling and carefully venting the CO, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 6-(methylsulfonyl)-2-pyridinecarboxylate.
-
Proceed with the saponification protocol as described in Section 2.4 to yield the final product.
Characterization and Quality Control
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized this compound.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the three pyridine protons, the methyl sulfone protons (singlet, ~3.2-3.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for all 7 carbons, including the carbonyl carbon (~165 ppm) and the methyl sulfone carbon (~40 ppm). |
| Mass Spec (ESI-) | [M-H]⁻ ion observed at m/z ≈ 200.0. |
| Purity (HPLC) | ≥97% is typically desired for subsequent applications.[1][2] |
Conclusion
The synthesis of this compound is readily achievable through well-established organic transformations. The recommended strategy, commencing from 6-chloropyridine-2-carboxylic acid, offers a reliable, scalable, and high-yielding route utilizing robust and predictable reactions. The alternative pathway via palladium catalysis provides a modern and effective solution when the appropriate bromo-substituted precursor is available. The choice of synthetic route will ultimately depend on starting material availability, cost, and the scale of the intended production. Both pathways detailed in this guide provide a solid foundation for researchers to access this important chemical intermediate for advancing drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-6-(Methylsulfonyl)Pyridine | CymitQuimica [cymitquimica.com]
- 4. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Bromo-6-(methylsulfonyl)pyridine | 98626-92-7 [sigmaaldrich.cn]
A Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery
Executive Summary: 6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a pivotal heterocyclic building block in contemporary medicinal and agrochemical research. Characterized by a pyridine core functionalized with a carboxylic acid and a methylsulfonyl group, this compound offers a unique combination of polarity, hydrogen bonding capability, and structural rigidity. These features make it an exceptionally valuable intermediate, particularly in the synthesis of targeted kinase inhibitors for oncology.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a representative synthetic pathway, and its critical role in the development of advanced therapeutic agents.
Core Molecular Profile
IUPAC Nomenclature and Structural Elucidation
The definitive chemical identity of this compound is crucial for regulatory and research purposes.
-
IUPAC Name: this compound
-
Common Synonyms: 6-(Methylsulfonyl)picolinic acid, 6-methylsulfonylpyridine-2-carboxylic acid[2][3]
The structure consists of a pyridine ring substituted at the C2 position with a carboxylic acid group (-COOH) and at the C6 position with a methylsulfonyl group (-SO₂CH₃). The electron-withdrawing nature of both substituents significantly influences the electron density of the aromatic ring, impacting its reactivity and interaction with biological targets.
Structural Visualization
The 2D chemical structure provides a clear representation of the atomic connectivity and functional group orientation.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for laboratory handling, formulation, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | [1][3][4] |
| Molecular Weight | 201.20 g/mol | [1][3] |
| Appearance | Solid / Crystalline Powder | [5] |
| Storage Conditions | Room temperature, sealed in dry conditions | [1][2] |
| pKa (Predicted) | 3.04 ± 0.10 | [2] |
| Topological Polar Surface Area (TPSA) | 84.33 Ų | [3] |
| LogP (Predicted) | 0.1833 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
The Role in Medicinal Chemistry and Agroscience
The strategic placement of the sulfonyl and carboxylic acid groups on the pyridine scaffold makes this molecule a highly sought-after intermediate.
Foundational Importance of the Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acids, including picolinic, nicotinic, and isonicotinic acids, are privileged scaffolds in drug discovery.[5] They are present in a multitude of FDA-approved drugs for treating diseases ranging from tuberculosis and cancer to hyperlipidemia. Their ability to engage in various non-covalent interactions (hydrogen bonding, pi-stacking, metal chelation) underpins their success as pharmacophores.
Primary Application as a Kinase Inhibitor Intermediate
The primary utility of this compound is as a key building block for synthesizing kinase inhibitors for cancer therapy.[1] The rationale for its effectiveness includes:
-
Target Engagement: The carboxylic acid can form strong, charge-assisted hydrogen bonds with key residues (e.g., lysine, arginine) in the hinge region or catalytic loop of many protein kinases.
-
Solubility and Physicochemical Profile: The polar sulfonyl and carboxyl groups enhance aqueous solubility and overall druglike properties, which is critical for formulation and bioavailability.[1]
-
Vectorial Orientation: The 2,6-substitution pattern provides a well-defined geometry, allowing synthetic chemists to append other pharmacophoric elements in a precise spatial orientation to probe and occupy specific pockets of the kinase ATP-binding site.
Emerging Applications in Agrochemicals
Beyond pharmaceuticals, this compound is also utilized in the design of novel pesticides.[1] The structural motifs that confer potent and selective binding to human protein kinases can often be adapted to target homologous enzymes in insects or fungi. The compound's ability to enhance molecular binding affinity is a key driver of its use in this field.[1]
Synthesis and Manufacturing
While multiple proprietary routes exist, a representative synthesis can be constructed based on established, high-yield organic chemistry transformations. This protocol is designed for robustness and scalability.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach involves disconnecting the two key functional groups. The carboxylic acid can be formed via oxidation of a methyl group, and the methylsulfonyl group can be installed via oxidation of a corresponding methylthio ether. The starting material of choice would be a commercially available substituted picoline.
Representative Synthesis Protocol
This protocol is a self-validating system where the successful formation of each intermediate can be confirmed by standard analytical techniques (TLC, LC-MS, NMR) before proceeding.
Step 1: Nucleophilic Aromatic Substitution to Install the Thioether
-
Rationale: To introduce the sulfur atom at the C6 position. 6-chloro-2-methylpyridine is an ideal starting material due to the activation of the C6 position towards nucleophilic attack.
-
Protocol:
-
To a solution of 6-chloro-2-methylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-6-(methylthio)pyridine.
-
Step 2: Oxidation of the Thioether to the Sulfone
-
Rationale: A two-step oxidation provides better control than a single, harsh oxidation. Oxone® is a powerful but manageable oxidant for this transformation.
-
Protocol:
-
Dissolve 2-methyl-6-(methylthio)pyridine (1.0 eq) in a mixture of methanol and water (3:1).
-
Cool the solution to 0°C in an ice bath.
-
Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield 2-methyl-6-(methylsulfonyl)pyridine.
-
Step 3: Oxidation of the Methyl Group to the Carboxylic Acid
-
Rationale: Potassium permanganate is a strong, cost-effective oxidant for converting benzylic-type methyl groups to carboxylic acids. The basic conditions initially form the carboxylate salt, which is then protonated.
-
Protocol:
-
Suspend 2-methyl-6-(methylsulfonyl)pyridine (1.0 eq) in water.
-
Heat the mixture to 80-90°C and add potassium permanganate (KMnO₄, 3.0 eq) in several portions over 2 hours.
-
Maintain heating for an additional 4-6 hours until the purple color disappears.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the clear filtrate to pH 2-3 with concentrated hydrochloric acid (HCl), causing the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Workflow Visualization
Caption: A representative synthetic workflow for the target compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. While specific experimental data is proprietary, a predictive profile can be established based on fundamental spectroscopic principles.
Predicted Spectroscopic Signatures
-
¹H NMR: The spectrum would show three distinct aromatic protons in the pyridine ring, likely between 7.5-8.5 ppm, with splitting patterns dictated by their coupling constants. A sharp singlet for the methylsulfonyl protons (-SO₂CH₃) would appear downfield, typically around 3.2-3.5 ppm. The carboxylic acid proton (-COOH) would be a broad singlet very far downfield, often >12 ppm.
-
¹³C NMR: The spectrum would display 7 unique carbon signals. The carboxyl carbon would be the most downfield signal (>165 ppm). The methyl carbon of the sulfonyl group would be around 40-45 ppm. The five aromatic carbons would appear in the 120-160 ppm region.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups. A very broad O-H stretch from the carboxylic acid dimer would be observed from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch would appear around 1700-1730 cm⁻¹. Two strong, characteristic absorbances for the sulfone group (asymmetric and symmetric S=O stretching) would be present around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[6][7][8]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound would show a prominent ion for [M+H]⁺ at m/z 202.0 and/or [M-H]⁻ at m/z 200.0.[4]
Predicted Data Summary
| Technique | Predicted Key Signal / Feature | Rationale |
| ¹H NMR | δ ~3.3 ppm (s, 3H)δ 7.5-8.5 ppm (m, 3H)δ >12 ppm (br s, 1H) | -SO₂CH₃ Aromatic protons-COOH |
| ¹³C NMR | δ ~42 ppmδ 120-160 ppmδ >165 ppm | -SO₂C H₃C -Pyridine-C OOH |
| IR (cm⁻¹) | 2500-3300 (broad)1700-1730 (strong)1300-1350 & 1120-1160 (strong) | O-H stretch (Carboxylic Acid)C=O stretch (Carboxylic Acid)S=O stretch (Sulfone) |
| MS (ESI) | m/z 202.0 [M+H]⁺m/z 200.0 [M-H]⁻ | Molecular Ion + ProtonMolecular Ion - Proton |
Conclusion and Future Outlook
This compound stands out as a high-value chemical intermediate with proven utility in the development of life-saving and crop-protecting agents. Its well-defined structure and versatile functional groups provide a robust platform for generating diverse chemical libraries for high-throughput screening. As the demand for highly specific, targeted therapies continues to grow, particularly in oncology, the importance of foundational building blocks like this one is set to increase. Future research will likely focus on developing more sustainable and efficient synthetic routes and exploring its application in novel therapeutic modalities beyond kinase inhibition.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1186663-28-4 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of 6-methylsulfonylpyridine-2-carboxylic acid
An In-depth Technical Guide to 6-Methylsulfonylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 6-methylsulfonylpyridine-2-carboxylic acid (CAS No. 1186663-28-4), a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. We delve into its core physical and chemical properties, predicted spectroscopic characteristics, and key reactive traits. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and strategic implementation in synthesis. Included are detailed, best-practice protocols for experimental characterization and a discussion of its applications, particularly as an intermediate in the development of kinase inhibitors.[1]
Molecular Identity and Structure
6-Methylsulfonylpyridine-2-carboxylic acid, also known as 6-(methylsulfonyl)picolinic acid, is a disubstituted pyridine derivative.[2] The presence of a carboxylic acid at the 2-position and a strongly electron-withdrawing methylsulfonyl group at the 6-position defines its unique chemical character. These functional groups are pivotal to its utility, influencing its solubility, reactivity, and ability to form specific interactions in biological systems.[1]
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-(methylsulfonyl)pyridine-2-carboxylic acid | - |
| CAS Number | 1186663-28-4 | [2] |
| Molecular Formula | C₇H₇NO₄S | [1][2] |
| Molecular Weight | 201.20 g/mol | [1][2] |
| SMILES | O=C(C1=NC(S(=O)(C)=O)=CC=C1)O | [2] |
| InChIKey | OJRJYLURULCELX-UHFFFAOYSA-N | [3] |
Chemical Structure
The structure features a pyridine ring, which is an aromatic heterocycle. The carboxylic acid and methylsulfonyl groups create an electron-deficient ring system, influencing the compound's acidity and reactivity.
Caption: Structure of 6-methylsulfonylpyridine-2-carboxylic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. While experimental data for this specific molecule is sparse, a combination of supplier information and computational predictions provides valuable insights.
| Property | Value / Prediction | Comments / Source |
| Appearance | White to off-white solid | Inferred from typical appearance of similar organic acids and supplier sales format (by weight). |
| Melting Point | Not available | Experimental determination is required for a definitive value. |
| Solubility | Not available | The polar carboxylic acid and sulfonyl groups are expected to confer solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in aqueous solutions, pH-dependent.[1] |
| pKa | Not available | Predicted to be a stronger acid than picolinic acid (pKa ~5.2) due to the strong electron-withdrawing nature of the C6-sulfonyl group. |
| LogP | 0.1833 (Predicted) | Indicates a relatively hydrophilic character.[2] |
| Topological Polar Surface Area (TPSA) | 84.33 Ų | Suggests potential for good cell permeability.[2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structure verification and purity assessment. Below is an expert prediction of the key spectral features for this compound based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Caption: Labeled atoms for NMR spectral assignment.
-
¹H NMR (Predicted): (400 MHz, DMSO-d₆)
-
δ > 13 ppm (s, 1H): The carboxylic acid proton (H_COOH) is expected to be a broad singlet at a very downfield chemical shift, characteristic of acidic protons.[4]
-
δ 8.0-8.5 ppm (m, 3H): The pyridine ring protons (H3, H4, H5) will appear in this aromatic region. Due to the substitution pattern and electron-withdrawing groups, they will likely be complex multiplets and significantly downfield.
-
δ ~3.4 ppm (s, 3H): The methyl protons of the sulfonyl group (H_CH3) are expected to be a sharp singlet, deshielded by the adjacent sulfonyl group.
-
-
¹³C NMR (Predicted): (100 MHz, DMSO-d₆)
-
δ ~165 ppm: The carbonyl carbon of the carboxylic acid (C7) will be in this region.[4]
-
δ 120-160 ppm: The five carbons of the pyridine ring (C2, C3, C4, C5, C6) will appear here. The carbons directly attached to the nitrogen (C2, C6) and the sulfonyl group (C6) will be the most deshielded.
-
δ ~44 ppm: The methyl carbon (C8) of the sulfonyl group is anticipated in this region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups.
-
3300-2500 cm⁻¹ (very broad): A prominent, very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[5][6]
-
~1710 cm⁻¹ (strong, sharp): The C=O (carbonyl) stretch of the carboxylic acid. Conjugation with the pyridine ring may shift this slightly.[5]
-
~1350 cm⁻¹ and ~1150 cm⁻¹ (strong): Two strong bands corresponding to the asymmetric and symmetric S=O stretches of the sulfonyl group, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI): In positive mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 202.0168. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 200.0023 would be dominant.[3]
-
Key Fragmentation: A characteristic fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 156.[7] Further fragmentation of the pyridine ring and sulfonyl group would also be expected.
Chemical Properties and Reactivity
The dual functionality of 6-methylsulfonylpyridine-2-carboxylic acid dictates its chemical behavior.
Acidity and pKa
The primary acidic site is the carboxylic acid proton. Its acidity is significantly enhanced by the inductive electron-withdrawing effects of two key features:
-
The Pyridine Nitrogen: The electronegative nitrogen atom in the aromatic ring withdraws electron density.
-
The 6-Methylsulfonyl Group: The -SO₂CH₃ group is one of the strongest electron-withdrawing groups, substantially stabilizing the conjugate base (picolinate anion) through induction.
This combined effect suggests the pKa of this compound is likely lower (more acidic) than that of unsubstituted picolinic acid (pKa ≈ 5.2) and potentially lower than benzoic acid (pKa ≈ 4.2). An accurate pKa value would need to be determined experimentally via titration.
Stability and Reactivity
The compound is reported to be chemically stable under standard ambient conditions (room temperature).[8] It should be stored in a tightly closed container in a dry environment.[1][2]
The reactivity is centered around its functional groups.
Caption: Reactivity map of the title compound.
-
Carboxylic Acid Reactions: This is the most versatile site for synthetic transformations. It readily undergoes:
-
Amide bond formation: Reaction with amines using standard peptide coupling agents (e.g., HATU, EDC) is a cornerstone of its use in medicinal chemistry.
-
Esterification: Reaction with alcohols under acidic conditions.
-
Conversion to Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride intermediate, facilitating subsequent nucleophilic acyl substitution.[9][10]
-
-
Pyridine Ring Reactions: The ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution. Reactions such as N-oxidation are possible.
Applications in Research and Development
This molecule is primarily valued as a structural motif or building block in the synthesis of more complex target molecules.
-
Pharmaceutical Synthesis: It is a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The pyridine nitrogen and carboxylic acid can act as crucial hydrogen bond donors/acceptors or points of attachment, while the methylsulfonyl group can occupy specific pockets in an enzyme's active site, enhancing binding affinity and selectivity.[1]
-
Agrochemical Research: It is employed in designing novel pesticides. The polarity and binding capabilities offered by its functional groups can be leveraged to improve the efficacy and formulation stability of active ingredients.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from closely related picolinic acids provide a strong basis for safe handling procedures.[8][11]
-
Hazards: Assumed to cause serious eye damage and may be harmful if swallowed.[8] Fine dust may form explosive mixtures with air. Avoid inhalation of dust and direct substance contact.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[8][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended by some suppliers), and well-ventilated place.[1][2]
-
Incompatible Materials: Avoid strong oxidizing agents, with which violent reactions are possible.[8] Also avoid strong bases.[12]
Experimental Protocols for Characterization
The following section provides standardized, step-by-step methodologies for the physical and spectroscopic characterization of a new batch of 6-methylsulfonylpyridine-2-carboxylic acid.
Caption: General workflow for compound characterization.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the hydrogen and carbon framework of the molecule.
-
Methodology:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the compound and minimizes the exchange of the acidic carboxylic proton with the solvent.
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., d1 = 5 seconds) to accurately integrate all protons, including the potentially broad COOH signal.
-
Acquire a ¹³C NMR spectrum (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH, CH₂, and CH₃ carbons).
-
Process the spectra, referencing to the residual DMSO solvent peak (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm).
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups (COOH, SO₂CH₃).
-
Methodology (using Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage. Rationale: This step is crucial to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.
-
Place a small amount (a few milligrams) of the solid compound onto the crystal, ensuring complete coverage of the sampling area.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and assess the purity of the compound.
-
Methodology:
-
Prepare a stock solution of the compound at ~1 mg/mL in methanol or DMSO.
-
Dilute the stock solution to a final concentration of ~10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: Formic acid is added to promote protonation for positive-ion ESI-MS.
-
Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.
-
Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer operating in both positive and negative ESI modes.
-
Analyze the data: The chromatogram will indicate purity by the presence of a single major peak, and the corresponding mass spectrum will confirm the molecular weight by showing the [M+H]⁺ and/or [M-H]⁻ ions.
-
References
- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Spectroscopic Characterization of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-(Methylsulfonyl)-2-pyridinecarboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. This document offers detailed experimental protocols, in-depth data interpretation, and field-proven insights to ensure accurate and reproducible results.
Introduction: The Significance of this compound
This compound (C₇H₇NO₄S, M.W.: 201.20 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of kinase inhibitors for cancer therapy and in the development of novel pesticides underscores the critical need for robust analytical methods to confirm its structure and purity.[1] Spectroscopic techniques are indispensable tools in this endeavor, providing a detailed molecular fingerprint. This guide will walk you through the core spectroscopic workflows for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons on the pyridine ring and the methylsulfonyl group. The electron-withdrawing nature of both the carboxylic acid and the methylsulfonyl group will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-3 | ~8.3-8.5 | d | 1H |
| Pyridine H-4 | ~8.1-8.3 | t | 1H |
| Pyridine H-5 | ~8.0-8.2 | d | 1H |
| -SO₂CH₃ | ~3.3-3.5 | s | 3H |
| -COOH | ~13.0-14.0 | br s | 1H |
Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.
Interpretation and Causality:
-
The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring current and the two electron-withdrawing substituents.
-
The coupling patterns (doublet, triplet) will be crucial for assigning the specific positions of the pyridine protons.
-
The methyl protons of the sulfonyl group will appear as a sharp singlet, as they have no adjacent protons to couple with.
-
The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift, and its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear.[3]
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165-170 |
| C-2 (Pyridine) | ~150-155 |
| C-6 (Pyridine) | ~158-162 |
| C-3 (Pyridine) | ~125-130 |
| C-4 (Pyridine) | ~138-142 |
| C-5 (Pyridine) | ~122-127 |
| -SO₂CH₃ | ~40-45 |
Note: These are predicted values and can vary.
Interpretation and Causality:
-
The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum.
-
The pyridine carbons attached to the electronegative nitrogen and the substituents (C-2 and C-6) will also be significantly downfield.
-
The methyl carbon of the sulfonyl group will be the most upfield signal.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol is essential for acquiring high-quality NMR data.
Workflow for NMR Data Acquisition
Figure 1: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
The IR spectrum of this compound will be characterized by several key absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C=O (Carboxylic Acid) | 1760-1710 | Strong |
| C=C, C=N (Pyridine Ring) | 1600-1450 | Medium-Strong |
| S=O (Sulfone) | 1350-1300 and 1160-1120 | Strong |
Interpretation and Causality:
-
The most prominent feature will be the very broad O-H stretch of the carboxylic acid, a hallmark of the hydrogen-bonded dimer form.[3]
-
A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will also be present.[3]
-
Two strong bands characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group will be readily identifiable.
-
Absorptions in the 1600-1450 cm⁻¹ region will confirm the presence of the pyridine ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-FTIR
Figure 2: A streamlined workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound, electrospray ionization (ESI) is a suitable technique.
Table 4: Predicted m/z Values in High-Resolution Mass Spectrometry
| Ion | Predicted m/z |
| [M+H]⁺ | 202.01686 |
| [M+Na]⁺ | 223.99880 |
| [M-H]⁻ | 200.00230 |
Data sourced from PubChemLite.[4]
Interpretation and Fragmentation:
-
The molecular ion peak ([M+H]⁺ or [M-H]⁻) will confirm the molecular weight of the compound.
-
Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da) or the methylsulfonyl group (-SO₂CH₃, 79 Da). Analyzing these fragment ions can provide further structural confirmation.
Fragmentation Pathway Diagram
Figure 3: A potential fragmentation pathway for this compound in positive ion mode.
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.
Workflow for LC-MS Analysis
Figure 4: A typical workflow for LC-MS analysis.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive analysis of the molecule. The protocols and interpretive guidelines presented in this document are designed to empower researchers to confidently and accurately characterize this important chemical entity.
References
6-(Methylsulfonyl)-2-pyridinecarboxylic Acid: A Core Scaffold for the Development of Targeted Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Modern Drug Discovery
In the landscape of medicinal chemistry, the final, complex active pharmaceutical ingredient often takes center stage. However, the journey to these life-altering molecules is paved with crucial, yet often overlooked, building blocks. 6-(Methylsulfonyl)-2-pyridinecarboxylic acid is one such architecturally significant molecule. While not a therapeutic agent in its own right, its unique structural and electronic properties make it a highly valued intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors for oncology.[1]
This guide provides a comprehensive technical overview of this compound, moving beyond its simple catalog listing to explore its strategic importance in drug design. We will delve into the broader significance of the pyridine carboxylic acid scaffold, examine its application in the synthesis of potent kinase inhibitors, and provide a practical, field-proven experimental workflow for researchers developing novel derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1186663-28-4 | [2] |
| Molecular Formula | C₇H₇NO₄S | [3] |
| Molecular Weight | 201.20 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Storage | Room temperature, dry | [1] |
| SMILES | CS(=O)(=O)C1=CC=CC(=N1)C(=O)O | [3] |
The Pyridine Carboxylic Acid Moiety: A Privileged Scaffold in Enzyme Inhibition
The pyridine carboxylic acid core is a recurring motif in a vast array of biologically active compounds and approved drugs.[5][6] Its prevalence is not coincidental but rather a result of a confluence of favorable properties that make it an ideal scaffold for engaging with biological targets, particularly enzymes.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. This dual functionality allows for multiple points of interaction within an enzyme's active site, leading to high-affinity binding. Furthermore, the aromatic nature of the pyridine ring enables favorable π-stacking interactions with aromatic amino acid residues. The ease of substitution at various positions on the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a lead compound.[7]
Application in Kinase Inhibitor Synthesis: A Strategic Design Element
The true value of this compound is realized in its role as a key intermediate in the synthesis of complex kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.
The sulfonyl group in this compound is a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring and enhance binding interactions. The carboxylic acid provides a convenient handle for synthetic elaboration, allowing for the facile construction of more complex molecules through amide bond formation.
While specific examples of publicly disclosed kinase inhibitors synthesized directly from this compound are limited in the scientific literature, its utility is evident from its inclusion in chemical supplier catalogs as a building block for pharmaceutical synthesis.
Hypothetical Experimental Workflow for Assessing Novel Derivatives
For a research team that has synthesized a novel library of compounds using this compound as a scaffold, a systematic approach to evaluating their biological activity is paramount. The following workflow outlines a robust, industry-standard process for identifying and characterizing promising new kinase inhibitors.
Phase 1: Initial Screening and Target Identification
The first step is to cast a wide net to identify which, if any, kinases are inhibited by the newly synthesized compounds.
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Solubilize test compounds in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: In a 384-well plate, perform serial dilutions of the stock solution to achieve a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction: Add a recombinant kinase, its specific substrate, and ATP to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Use a suitable detection method, such as ADP-Glo™ or LanthaScreen™, to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound at each concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Caption: Workflow for primary kinase screening.
Phase 2: Cellular Activity and Mechanism of Action
Once a primary target or a set of targets has been identified, the next crucial step is to determine if the compounds can inhibit the kinase within a cellular context.
Experimental Protocol: Cell-Based Phosphorylation Assay
-
Cell Culture: Culture a cancer cell line known to be dependent on the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Western Blotting or ELISA: Use an antibody specific to the phosphorylated form of a known downstream substrate of the target kinase to assess the level of inhibition.
-
Data Analysis: Quantify the reduction in phosphorylation and determine the cellular IC50 value.
Caption: Logic of a cell-based phosphorylation assay.
Phase 3: Pharmacokinetic Profiling
A compound with excellent in vitro and cellular potency is of little therapeutic value if it cannot reach its target in the body. Pharmacokinetic (PK) studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a lead candidate.
Table 2: Key In Vitro ADME Assays
| Assay | Purpose |
| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |
| Microsomal Stability | Assesses metabolic stability in the liver. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. |
| Plasma Protein Binding | Determines the fraction of drug available to exert its effect. |
Conclusion and Future Perspectives
This compound represents a class of molecules that are the unsung heroes of drug discovery. While they may not be the final active ingredient, their role as versatile, strategically designed intermediates is indispensable. The pyridine carboxylic acid scaffold, in general, continues to be a fertile ground for the discovery of new enzyme inhibitors.[5][7] The future development of novel derivatives of this compound holds promise for the creation of next-generation targeted therapies, not only in oncology but potentially in other therapeutic areas where specific enzyme inhibition is a validated strategy. The systematic application of the experimental workflows outlined in this guide will be crucial in translating these synthetic efforts into clinically meaningful outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]
- 4. This compound|BLD Pharm [bldpharm.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Molecular Attributes
6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. It serves as a key building block in the synthesis of more complex molecules, particularly in the development of targeted therapeutics. Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a methylsulfonyl group, provides a unique combination of chemical reactivity, solubility, and potential for biological interactions.
The core identity of this compound is defined by its molecular formula and weight, which are fundamental parameters for any experimental work.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄S | [1][2] |
| Molecular Weight | 201.20 g/mol | [1][2] |
| CAS Number | 1186663-28-4 | [2][3] |
| Synonym | 6-methylsulfonylpyridine-2-carboxylic acid | [2] |
Role in Synthetic Chemistry and Drug Discovery
The primary application of this compound is as a synthetic intermediate.[1] Its bifunctional nature—possessing an electrophilic carboxylic acid and a pyridine ring modified by a strongly electron-withdrawing sulfonyl group—makes it a versatile scaffold.
Application in Kinase Inhibitor Development
This molecule is frequently utilized in the development of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The general workflow for its use in this context is illustrated below.
Caption: General workflow from building block to biological effect.
The carboxylic acid group at the 2-position is readily activated for amide bond formation, a common linkage in kinase inhibitors. The methylsulfonyl group at the 6-position serves several critical functions:
-
Modulation of Basicity: It significantly reduces the basicity of the pyridine nitrogen, which can be crucial for avoiding off-target effects and improving pharmacokinetic properties.
-
Solubility and Polarity: The polar sulfonyl group can enhance the aqueous solubility and overall polarity of the final molecule, which is often a challenge in drug development.[1]
-
Hydrogen Bonding: The sulfone oxygens can act as hydrogen bond acceptors, potentially forming key interactions within the ATP-binding pocket of the target kinase.
While the general class of pyridine carboxylic acids has been extensively reviewed for its role in developing enzyme inhibitors, specific structure-activity relationship (SAR) studies detailing the precise advantages of the 6-methylsulfonyl substituent are not widely published in public literature.[4]
Synthesis and Chemical Properties
Synthetic Routes
-
Oxidation of the Thioether: The sulfide group is oxidized to the sulfone. This is typically achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®. Careful control of stoichiometry and temperature is necessary to prevent over-oxidation or side reactions.
-
Oxidation of the Methyl Group: The methyl group at the 2-position is oxidized to a carboxylic acid. This transformation can be challenging due to the stability of the pyridine ring but can be accomplished using strong oxidants like potassium permanganate (KMnO₄) under heating or nitric acid at elevated temperatures and pressures.[5][6]
Caption: A plausible, though not experimentally verified, synthetic pathway.
Note: This proposed pathway is illustrative. Researchers must perform experimental validation and optimization.
Physical and Chemical Properties
Experimentally determined physical properties such as melting point and solubility are not consistently reported in publicly accessible literature. The compound is commercially available as a solid, and suppliers recommend storage in a dry environment at room temperature or under refrigeration (2-8°C).[1][2]
Analytical Characterization (Predicted)
No experimental spectroscopic data for this specific compound was found in the available literature. However, based on its structure, the following spectral characteristics can be predicted. This theoretical data serves as a guide for researchers performing characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10-12 ppm), which would disappear upon D₂O exchange.
-
Pyridine Ring Protons: Three aromatic protons exhibiting characteristic doublet or triplet splitting patterns, likely in the 7.5-8.5 ppm range. The electron-withdrawing effects of the sulfonyl and carboxylic acid groups will shift these protons downfield.
-
Methyl Protons (-SO₂CH₃): A sharp singlet, typically in the 3.0-3.5 ppm range.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the 160-170 ppm range.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (120-160 ppm). The carbons directly attached to the sulfonyl and carboxyl groups (C2 and C6) would be significantly shifted.
-
Methyl Carbon (-SO₂CH₃): A signal in the 40-45 ppm range.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad and strong absorption from the carboxylic acid, typically spanning 2500-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption from the carbonyl group, expected around 1700-1730 cm⁻¹.
-
S=O Stretch: Two characteristic strong absorptions for the sulfone group, typically found at ~1300-1350 cm⁻¹ (asymmetric) and ~1120-1160 cm⁻¹ (symmetric).
-
C=N and C=C Stretches: Medium intensity absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Experimental Protocol: General Procedure for Amide Coupling
While a specific protocol for this substrate is not available, a general, robust method for the amidation of a carboxylic acid like this involves the use of standard peptide coupling reagents. This serves as a starting point for laboratory synthesis.
Objective: To couple this compound with a representative amine (e.g., Aniline).
Materials:
-
This compound
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add the amine (Aniline, 1.1 eq), followed by HATU (1.2 eq) and the non-nucleophilic base DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Trustworthiness Note: This is a generalized protocol. The choice of coupling reagent, base, solvent, and reaction temperature may require optimization for specific amine substrates to maximize yield and minimize side reactions, such as racemization if chiral amines are used.[7][8]
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1186663-28-4 [chemicalbook.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid in Different Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. Due to the current absence of publicly available, quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its structural characteristics and furnishes comparative data from structurally analogous compounds, namely picolinic acid and nicotinic acid. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its solubility in various solvent systems, empowering researchers and drug development professionals to generate reliable data for their specific applications.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility stands as a cornerstone for successful formulation and delivery. Solubility dictates the rate and extent of drug absorption, influencing its pharmacokinetic and pharmacodynamic profiles.[1] For researchers in medicinal chemistry and drug development, a thorough understanding of a compound's solubility is not merely a data point but a crucial piece of the puzzle in designing effective and safe therapeutics.
This compound is a compound with structural motifs that suggest its potential as a scaffold in various therapeutic areas. Its pyridine core, carboxylic acid functionality, and methylsulfonyl group create a unique electronic and steric profile that necessitates a detailed investigation of its solubility. This guide aims to provide a foundational understanding of its likely solubility behavior and the practical means to quantify it.
Physicochemical Properties of this compound
A foundational analysis of a molecule's physicochemical properties is essential to predict its solubility. The key attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | [2][3] |
| Molecular Weight | 201.20 g/mol | [2][3] |
| Predicted LogP | 0.1833 | [2] |
| Topological Polar Surface Area (TPSA) | 84.33 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
The predicted LogP value suggests a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donor (the carboxylic acid proton) and multiple acceptor sites (the nitrogen and oxygen atoms) indicates the potential for significant interactions with polar protic and aprotic solvents.
Anticipated Solubility Profile and Comparative Analysis
While specific experimental data for this compound is not available, we can infer its likely solubility by examining its structure and comparing it to related molecules. The presence of the polar methylsulfonyl group (a strong hydrogen bond acceptor) and the carboxylic acid group (both a hydrogen bond donor and acceptor) suggests that the compound will exhibit favorable solubility in polar solvents.
To provide a more concrete, albeit predictive, framework, we present the experimentally determined solubility of two structurally related pyridinecarboxylic acids: picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid).
| Solvent | Picolinic Acid Solubility (g/kg of solvent) at ~293 K | Nicotinic Acid Solubility Trend |
| Water | ~862.5 | Highly Soluble[4] |
| Ethanol | ~57.1 | Soluble[4] |
| Acetonitrile | ~17.0 | Sparingly Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Not specified, but likely soluble | Highest Solubility[5][6] |
Data for Picolinic Acid from a 2023 study by Baptista et al.[7][8][9]
Based on this comparative data, it is reasonable to hypothesize that this compound will demonstrate good solubility in polar protic solvents like water and ethanol, and moderate to good solubility in polar aprotic solvents like DMSO. Its solubility is anticipated to be lower in less polar solvents such as acetonitrile. The strong electron-withdrawing nature of the methylsulfonyl group may influence the pKa of the carboxylic acid, potentially impacting its solubility in buffered aqueous solutions.
Experimental Protocols for Solubility Determination
To move from prediction to precise quantification, standardized experimental protocols are essential. The following sections detail two robust methods for determining the solubility of this compound.
The Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is measured.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, acetonitrile, DMSO)
-
Glass vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature to facilitate separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. This will require the prior establishment of a calibration curve.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the Shake-Flask solubility determination method.
UV-Vis Spectrophotometry for Concentration Determination
For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a rapid and accessible method for quantifying concentration.[12]
Objective: To determine the concentration of this compound in a solution by measuring its absorbance of UV-visible light.
Principle: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[12]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated volumetric flasks and pipettes
-
This compound
-
Solvent of interest (must be transparent in the wavelength range of interest)
Step-by-Step Methodology:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of the compound and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements should be performed at this wavelength.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the compound with a precisely known concentration.
-
Perform a series of serial dilutions to create a set of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Analyze the Saturated Solution:
-
Take the filtered supernatant obtained from the Shake-Flask method.
-
If necessary, dilute the saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) sample at λmax.
-
-
Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the concentration of the original saturated solution.
Diagram of the UV-Vis Spectrophotometry Workflow:
Caption: Workflow for UV-Vis spectrophotometric quantification.
Conclusion
While direct, experimentally-derived solubility data for this compound remains to be published, this guide provides a robust framework for understanding and determining this critical parameter. By analyzing its physicochemical properties and drawing comparisons with structurally similar compounds, we can anticipate a favorable solubility profile in polar solvents, which is a promising attribute for a drug development candidate. The detailed experimental protocols provided herein offer a clear path for researchers to generate the precise, quantitative data necessary to advance their research and development efforts. The self-validating nature of these established methods ensures the generation of trustworthy and reproducible results, which are indispensable for making informed decisions in the complex landscape of pharmaceutical sciences.
References
- 1. enamine.net [enamine.net]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-(methylsulfonyl)-2-pyridinecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a vital chemical intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its molecular structure, which incorporates a pyridine ring, a carboxylic acid group, and a methylsulfonyl group, dictates its reactivity and physical properties. A thorough understanding of the thermal stability and decomposition behavior of this compound is of paramount importance for ensuring process safety, optimizing manufacturing procedures, and maintaining the quality of pharmaceutical products.
This technical guide provides a comprehensive examination of the thermal characteristics of this compound. By leveraging established thermo-analytical techniques, this document aims to deliver actionable insights for professionals in the field of drug development and chemical manufacturing.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄S | [1][2] |
| Molecular Weight | 201.20 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [1][3] |
| Storage | Sealed in a dry, room temperature environment | [3] |
Experimental Methodologies for Thermal Analysis
To construct a comprehensive thermal profile of this compound, a suite of thermo-analytical techniques is employed. Each method provides unique and complementary data regarding the material's behavior as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is crucial for determining the onset of thermal decomposition, identifying the number of decomposition steps, and quantifying the mass loss at each stage.
Experimental Protocol:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity, inert crucible.
-
The crucible is loaded into the TGA instrument.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidative decomposition).
-
The instrument continuously records the sample's mass as a function of temperature.
Rationale: The resulting TGA curve provides a quantitative measure of the material's thermal stability. The onset temperature of mass loss is a critical parameter for defining the upper limit of the compound's thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify and quantify thermal events such as melting, crystallization, and decomposition (both endothermic and exothermic).
Experimental Protocol:
-
A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The instrument records the differential heat flow between the sample and the reference.
Rationale: The DSC thermogram reveals the temperatures and enthalpies of phase transitions and decomposition. An exothermic decomposition event indicates the release of energy, which is a critical factor in assessing thermal hazards.
TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy)
Objective: This hyphenated technique combines the mass loss information from TGA with the chemical identification capabilities of FTIR. As the sample decomposes in the TGA, the evolved gases are transferred to an FTIR spectrometer for analysis.
Experimental Protocol:
-
The TGA experiment is conducted as described above.
-
A heated transfer line carries the gaseous decomposition products from the TGA furnace to the FTIR gas cell.
-
FTIR spectra of the evolved gases are collected continuously throughout the TGA experiment.
Rationale: TGA-FTIR provides invaluable information for elucidating the decomposition mechanism by identifying the chemical nature of the evolved gaseous products.[4]
Caption: Workflow for the comprehensive thermal analysis of this compound.
Anticipated Thermal Behavior and Decomposition Pathway
While specific experimental data for this compound is not publicly available, its thermal behavior can be predicted based on the known properties of its constituent functional groups.
Expected TGA and DSC Results
-
Melting: A sharp endothermic peak in the DSC thermogram is expected, corresponding to the melting of the crystalline solid.
-
Decomposition: Following melting, one or more exothermic peaks in the DSC curve are anticipated, indicating the onset of decomposition. The TGA curve would show a corresponding mass loss. The presence of the sulfonyl and carboxylic acid groups suggests that the decomposition could be energetic.
Proposed Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step mechanism:
-
Decarboxylation: The initial and most probable decomposition step is the loss of carbon dioxide (CO₂) from the carboxylic acid group. This is a common thermal degradation pathway for many carboxylic acids.[5]
-
Desulfonylation: Subsequent or concurrent decomposition may involve the cleavage of the methylsulfonyl group, potentially releasing sulfur dioxide (SO₂) and methane. The thermal decomposition of sulfonyl compounds is a known process.[6]
-
Pyridine Ring Fragmentation: At higher temperatures, the remaining pyridine ring is expected to fragment into smaller volatile compounds.
Caption: A plausible thermal decomposition pathway for this compound.
Safety, Handling, and Storage
Given the potential for exothermic decomposition, appropriate safety precautions are essential when handling this compound, especially at elevated temperatures.
-
Hazard Identification: The compound is classified with a "Warning" signal word, indicating potential hazards.[1][3]
-
Process Safety: Manufacturing processes involving this compound should be designed with a thorough understanding of its thermal decomposition profile to prevent runaway reactions. This includes implementing precise temperature control and ensuring adequate pressure relief systems are in place.
-
Storage: The material should be stored in a dry, well-ventilated area at room temperature, away from heat sources.[3] The container should be kept tightly sealed.[7]
Conclusion
A comprehensive thermal analysis of this compound, employing techniques such as TGA, DSC, and TGA-FTIR, is critical for ensuring its safe handling and use in pharmaceutical manufacturing. The anticipated decomposition pathway involves initial decarboxylation, followed by desulfonylation and ring fragmentation. The exothermic nature of the decomposition necessitates stringent process controls to mitigate thermal hazards. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to assess the thermal stability of this and other similar chemical intermediates.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1186663-28-4 [chemicalbook.com]
- 3. This compound | 1186663-28-4 [sigmaaldrich.com]
- 4. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyridine carboxylic acid scaffold has emerged as a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] Among its various derivatives, 6-(Methylsulfonyl)-2-pyridinecarboxylic acid has garnered significant attention as a key synthetic intermediate.[3] Its unique structural and electronic properties make it an invaluable building block for creating potent and selective inhibitors of protein kinases, which are critical targets in oncology and other therapeutic areas.[3] The presence of the methylsulfonyl group at the 6-position and the carboxylic acid at the 2-position of the pyridine ring provides a strategic framework for molecular interactions within the ATP-binding site of kinases.[3] This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this versatile intermediate.
Physicochemical Properties and Rationale for Use in Drug Design
The utility of this compound in medicinal chemistry is underpinned by its distinct physicochemical characteristics. These properties influence its reactivity in synthesis and the pharmacological profile of the final drug candidates.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₇NO₄S | Provides the basic atomic composition. |
| Molecular Weight | 201.20 g/mol | A relatively low molecular weight allows for the facile incorporation into larger, more complex molecules without violating Lipinski's rule of five.[4] |
| Topological Polar Surface Area (TPSA) | 84.33 Ų | The polar functional groups contribute to improved solubility and stability in formulations, which is advantageous for bioavailability.[3][4] |
| Predicted LogP | 0.1833 | A balanced lipophilicity is crucial for cell permeability and overall pharmacokinetic properties.[4] |
| Hydrogen Bond Acceptors | 4 | The sulfonyl and carboxylic acid moieties can participate in hydrogen bonding, crucial for target engagement.[4] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton can act as a hydrogen bond donor, contributing to binding affinity.[4] |
| Rotatable Bonds | 2 | Limited rotatable bonds can lead to a more rigid conformation, which can be beneficial for binding to the target protein.[4] |
The methylsulfonyl group is a strong electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the carboxylic acid. This electronic nature, combined with the steric bulk of the sulfonyl group, can be exploited to achieve selective interactions with specific amino acid residues in the kinase hinge region. The carboxylic acid provides a convenient handle for amide bond formation, a common strategy for linking different fragments of a drug molecule.
Synthesis of this compound: A Plausible and Referenced Protocol
While multiple synthetic routes can be envisioned, a practical and scalable synthesis of this compound can be achieved through a two-step process starting from a readily available precursor. This protocol is based on established chemical transformations.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 6-(Methylthio)-2-pyridinecarboxylic Acid
This step involves the nucleophilic aromatic substitution of a suitable starting material, such as 6-chloro-2-cyanopyridine, followed by hydrolysis of the nitrile. A more direct, albeit less detailed, approach would be to source 6-(Methylthio)-2-pyridinecarboxylic acid commercially.
Step 2: Oxidation of 6-(Methylthio)-2-pyridinecarboxylic Acid to this compound
The oxidation of the sulfide to a sulfone is a crucial step and can be achieved using a variety of oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[5][6][7]
Materials:
-
6-(Methylthio)-2-pyridinecarboxylic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 6-(Methylthio)-2-pyridinecarboxylic acid (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 equivalents) in DCM.
-
Slowly add the m-CPBA solution to the solution of 6-(Methylthio)-2-pyridinecarboxylic acid at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a widely used, relatively safe, and effective reagent for the oxidation of sulfides to sulfones.[5][8] The use of a slight excess ensures the complete conversion of the starting material.
-
DCM as Solvent: Dichloromethane is a good solvent for both the starting material and the reagent and is relatively unreactive under the reaction conditions.
-
Quenching with NaHCO₃: This step is crucial to remove the acidic byproduct, m-chlorobenzoic acid, and any unreacted m-CPBA, simplifying the purification process.[1]
Application in the Synthesis of Kinase Inhibitors: A Focus on c-Met
The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[6][9] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[6][10] Consequently, c-Met has emerged as a significant target for cancer therapy. Several small-molecule c-Met inhibitors have been developed, with some receiving regulatory approval.[9][11]
This compound serves as a key building block for a class of potent c-Met inhibitors. Its structure is well-suited to interact with the hinge region of the c-Met kinase domain.
Illustrative Synthetic Application: Amide Coupling
The carboxylic acid functionality of this compound provides a straightforward handle for amide bond formation, a common linkage in kinase inhibitors.
Protocol 2: Amide Coupling with a Substituted Aniline
This protocol describes a general procedure for the coupling of this compound with an aniline derivative, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF under an inert atmosphere, add the substituted aniline (1.1 equivalents).
-
Add DIPEA (3 equivalents) to the mixture and stir for 10 minutes at room temperature.
-
Add PyBOP (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
Peptide Coupling Reagents (e.g., PyBOP): These reagents are highly efficient for amide bond formation, especially with less reactive anilines, and minimize side reactions.[12][13]
-
DIPEA as a Base: A non-nucleophilic base is used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.[12]
-
Inert Atmosphere: An inert atmosphere is recommended to prevent moisture from interfering with the coupling reagents.
Signaling Pathway and Experimental Workflow Visualization
Diagram 1: Simplified HGF/c-Met Signaling Pathway
Caption: HGF binding to c-Met induces receptor dimerization and autophosphorylation, activating downstream signaling pathways that promote cancer cell proliferation and survival. c-Met inhibitors block this process.
Diagram 2: Experimental Workflow for Synthesis and Evaluation
Caption: Workflow from the starting material to the synthesis of a kinase inhibitor candidate and its subsequent in vitro biological evaluation.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the potency of newly synthesized compounds derived from this compound, a robust and reliable in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][14][15]
Protocol 3: In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the c-Met kinase.
Materials:
-
Recombinant human c-Met enzyme
-
Poly(Glu,Tyr) 4:1 or other suitable substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compound (serially diluted in DMSO, then in kinase buffer)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution or vehicle control (DMSO in kinase buffer).
-
2 µL of c-Met enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Illustrative Data Presentation:
The results of the kinase inhibition assay can be presented in a table format.
| Compound | Target Kinase | IC₅₀ (nM) |
| Example Derivative 1 | c-Met | 15 |
| Volitinib (Reference) | c-Met | 5 |
| Cabozantinib (Reference) | c-Met | 4.9 |
Note: The IC₅₀ values for the example derivative are hypothetical. The reference values are from publicly available data.[4][16]
Conclusion
This compound is a strategically important building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its structure offers a versatile platform for creating potent and selective drug candidates. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working in drug discovery to effectively utilize this valuable intermediate in their research endeavors. The systematic approach of synthesis followed by robust biological evaluation is paramount in the journey of discovering novel therapeutics.
References
- 1. Workup [chem.rochester.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Narrative review: mesenchymal-epithelial transition inhibitors—meeting their target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Applications of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid as a synthetic building block
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary organic synthesis, particularly within medicinal and agrochemical research, the strategic selection of building blocks is paramount to the successful construction of complex, biologically active molecules. 6-(Methylsulfonyl)-2-pyridinecarboxylic acid has emerged as a heterocyclic scaffold of significant interest. Its unique electronic and structural features—a pyridine core for defined spatial orientation, a carboxylic acid handle for versatile derivatization, and an electron-withdrawing methylsulfonyl group to modulate reactivity and physicochemical properties—render it an invaluable tool for the modern chemist. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and the scientific rationale underpinning its use. The polar methylsulfonyl group can also enhance the solubility and stability of resulting compounds, a desirable trait in pharmaceutical development.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | White to off-white solid | Generic observation |
| Storage | Room temperature, dry conditions | [1] |
Core Application: Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1] The picolinic acid moiety can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding site of various kinases. The methylsulfonyl group, in addition to influencing the electronics of the pyridine ring, can occupy specific pockets within the enzyme, enhancing binding affinity and selectivity.
A notable example of a therapeutic area where such scaffolds are relevant is in the development of c-Met inhibitors. The c-Met proto-oncogene is a key driver in many human cancers, and its inhibition is a validated therapeutic strategy. While a direct synthesis of the c-Met inhibitor Volitinib using this exact building block is not explicitly detailed in the provided search results, the structural motifs are highly relevant, and analogous synthetic strategies are commonly employed.
Workflow for Kinase Inhibitor Synthesis
The general workflow for incorporating this compound into a potential kinase inhibitor involves the formation of an amide bond with a suitable amine fragment, which typically constitutes another part of the pharmacophore.
Caption: General workflow for amide synthesis.
Protocols for Application
The versatility of this compound lies in its ability to undergo a variety of transformations, with amide bond formation being the most prominent. Below are two detailed protocols for achieving this critical reaction.
Protocol 1: Acyl Chloride Formation Followed by Amidation
This robust, two-step, one-pot method is suitable for a wide range of amines and is often used in larger-scale synthesis due to the relatively low cost of thionyl chloride.
Rationale: The conversion of the carboxylic acid to the more electrophilic acyl chloride dramatically increases its reactivity towards amines. Thionyl chloride is an effective reagent for this transformation, and its byproducts (SO₂ and HCl) are gaseous, which simplifies workup. A tertiary amine base like triethylamine is used to neutralize the HCl generated during the amidation step.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Acyl Chloride Formation: Suspend the acid in an anhydrous solvent such as toluene or dichloromethane (DCM). Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Removal of Excess Reagent: Allow the reaction to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal.
-
Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-6-(methylsulfonyl)-2-pyridinecarboxamide.
Protocol 2: Direct Amide Coupling Using HATU
This method is favored for its mild reaction conditions and high efficiency, especially in small-scale synthesis and for sensitive or sterically hindered substrates.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate in situ. This intermediate readily reacts with amines to form the amide bond with minimal side reactions and often with retention of stereochemistry for chiral amines. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to facilitate the reaction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Solvent and Base: Dissolve the solids in an anhydrous aprotic solvent such as DMF or DCM. Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and excess reagents. Then, wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Comparative Data for Amide Coupling Methods:
| Method | Key Reagents | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂, Et₃N | Reflux, then 0 °C to RT | 4-18 hours | Cost-effective for scale-up | Harsher conditions, potential for side reactions |
| HATU Coupling | HATU, DIPEA | Room Temperature | 1-4 hours | Mild, high yields, low racemization | Higher cost of reagents |
Further Synthetic Transformations
While amide coupling is a primary application, the pyridine ring itself can undergo further functionalization. The methylsulfonyl group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions at the carboxylic acid position.
Caption: Potential synthetic transformations.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design in synthetic chemistry. Its well-defined structure and versatile reactivity make it a powerful building block for the creation of high-value molecules, particularly in the realm of kinase inhibitor drug discovery. The protocols detailed herein provide a practical guide for its effective utilization. As the demand for novel, targeted therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, paving the way for future innovations in medicine and beyond.
References
Synthesis of Novel Derivatives from 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
This compound is a key starting material in drug discovery due to its unique electronic properties. The pyridine core is a common scaffold in many biologically active compounds. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the potent electron-withdrawing sulfonyl group at the 6-position, significantly influences the reactivity of the molecule. This substitution pattern activates the 2- and 4-positions for nucleophilic aromatic substitution and modulates the acidity of the carboxylic acid, impacting amide coupling reactions.[1][2] The inherent properties of this molecule make it an ideal scaffold for creating diverse libraries of compounds for high-throughput screening.
Core Synthetic Strategies and Mechanistic Considerations
The derivatization of this compound primarily revolves around two key transformations: amide bond formation at the 2-carboxylic acid group and carbon-carbon bond formation via cross-coupling reactions, or nucleophilic aromatic substitution at the pyridine ring.
Amide Bond Formation: Navigating the Synthesis of 6-(Methylsulfonyl)-2-pyridinecarboxamides
The synthesis of amides from this compound and a diverse range of amines is a cornerstone for generating novel derivatives. Given the electron-deficient nature of the pyridine ring, standard amide coupling conditions may require optimization.
Causality Behind Experimental Choices:
-
Activation of the Carboxylic Acid: Direct condensation of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must be activated to a more electrophilic species. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), as well as uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4] For electron-deficient carboxylic acids, stronger activating agents or the addition of additives like HOBt (Hydroxybenzotriazole) may be necessary to facilitate the reaction.[3]
-
Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, enhancing its reactivity.
-
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of 6-(methylsulfonyl)-2-pyridinecarboxamides.
Detailed Protocol: Synthesis of N-benzyl-6-(methylsulfonyl)-2-pyridinecarboxamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add benzylamine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-6-(methylsulfonyl)-2-pyridinecarboxamide.
Table 1: Representative Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| EDC·HCl | HOBt | DIPEA | DMF/DCM | 0 to RT | 6-18 |
| HATU | - | DIPEA | DMF | RT | 2-8 |
| PyBOP | - | DIPEA | DMF | RT | 4-12 |
| SOCl₂ | - | Pyridine | DCM | 0 to RT | 2-6 |
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
To introduce aryl or heteroaryl substituents onto the pyridine ring, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[5][6][7] This typically requires prior conversion of a functional group on the pyridine ring to a halide (e.g., bromide or chloride).
Causality Behind Experimental Choices:
-
Precursor Synthesis: The synthesis of a suitable precursor, such as 2-bromo-6-(methylsulfonyl)pyridine, is the first step. This can often be achieved from related pyridine N-oxides or through other established halogenation methods.
-
Catalyst and Ligand Selection: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, especially with electron-deficient pyridines.[8] Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.
-
Base and Solvent System: A base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is required to activate the boronic acid for transmetalation.[5] The choice of solvent, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is crucial for the solubility of the reactants and the efficiency of the reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-phenyl-6-(methylsulfonyl)pyridine
-
Reaction Setup: To a reaction vessel, add 2-bromo-6-(methylsulfonyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield 2-phenyl-6-(methylsulfonyl)pyridine.
Nucleophilic Aromatic Substitution (SNA r): Leveraging the Activated Pyridine Ring
The strong electron-withdrawing methylsulfonyl group at the 6-position, in concert with the ring nitrogen, renders the 2- and 4-positions of the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNA r).[1][9][10] This provides a direct route to introduce a variety of nucleophiles.
Causality Behind Experimental Choices:
-
Leaving Group: A good leaving group, typically a halide (e.g., chloro or fluoro), is required at the position of substitution (e.g., the 2-position).
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as DMF, DMSO, or NMP, often at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.[9] A base may be required to deprotonate the nucleophile.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for the nucleophilic aromatic substitution (SNA r) reaction.
Detailed Protocol: Synthesis of 2-amino-6-(methylsulfonyl)pyridine
-
Reaction Setup: In a sealed tube, dissolve 2-chloro-6-(methylsulfonyl)pyridine (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).
-
Reaction: Heat the sealed tube to a temperature between 100-150 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, carefully vent the reaction vessel. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by an appropriate method, such as recrystallization or column chromatography, to obtain 2-amino-6-(methylsulfonyl)pyridine.
Biological Significance of Derivatives: Targeting Kinases in Drug Discovery
Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridinecarboxamide moiety can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[12][13][14][15] The methylsulfonyl group can occupy a nearby pocket, contributing to binding affinity and selectivity. The diverse functionalities that can be introduced through the synthetic routes described above allow for the fine-tuning of the pharmacological properties of these molecules, including potency, selectivity, and pharmacokinetic profiles.
Table 2: Representative Kinase Targets for Pyridine-based Inhibitors
| Kinase Family | Example Targets | Therapeutic Area |
| Tyrosine Kinases | EGFR, VEGFR, c-Src | Oncology |
| Serine/Threonine Kinases | PIM-1, Aurora Kinase, PI3K | Oncology, Inflammation |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel derivatives with significant potential in drug discovery. A thorough understanding of the principles of amide coupling, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution, tailored to the specific reactivity of this electron-deficient pyridine system, is essential for the successful design and execution of synthetic campaigns. The protocols and insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around this important scaffold and to accelerate the development of new therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Methylsulfonylpyridine-2-carboxylic Acid: A Detailed Guide for Researchers
Introduction
6-Methylsulfonylpyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds, where the methylsulfonyl group can act as a key hydrogen bond acceptor and the pyridine-2-carboxylic acid moiety provides a handle for further chemical elaboration. This document provides a comprehensive guide for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies, detailing the underlying chemical principles and providing step-by-step protocols for their execution in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1186663-28-4 |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
Synthetic Strategies
Two principal retrosynthetic pathways have been identified for the preparation of 6-methylsulfonylpyridine-2-carboxylic acid. Both routes begin from commercially available starting materials and involve well-established chemical transformations.
Route 1: Oxidation of a Thioether Precursor
This strategy involves the initial synthesis of a 6-(methylthio)pyridine-2-carboxylic acid intermediate, followed by a selective oxidation of the thioether to the corresponding sulfone. This approach is advantageous due to the generally high yields and chemoselectivity of the oxidation step.
Route 2: Nucleophilic Aromatic Substitution and Functional Group Transformation
The second route utilizes a 6-halopyridine derivative as the starting material. A nucleophilic aromatic substitution (SNAr) reaction with a methylthiolate source introduces the sulfur-containing moiety, which is subsequently oxidized. This pathway may involve the use of a nitrile as a precursor to the carboxylic acid, requiring a final hydrolysis step.
The following sections will provide detailed protocols for each of these synthetic routes.
Route 1: Synthesis via Oxidation of 6-(Methylthio)pyridine-2-carboxylic Acid
This two-step process begins with the synthesis of the thioether intermediate, followed by its oxidation to the final sulfone product.
Diagram of Synthetic Pathway (Route 1)
The Coordination Chemistry of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid: A Field Ripe for Exploration
Despite its availability and intriguing structural features, 6-(methylsulfonyl)-2-pyridinecarboxylic acid remains a largely unexplored ligand in the field of coordination chemistry. A comprehensive survey of scientific literature and chemical databases reveals a significant gap in reported studies detailing the synthesis, characterization, and application of its metal complexes. This notable absence of dedicated research presents a compelling opportunity for chemists to pioneer the development of novel coordination compounds with potentially unique catalytic, medicinal, and material properties.
Currently, this compound is primarily recognized as a valuable intermediate in the synthesis of organic molecules, particularly in the development of kinase inhibitors for cancer therapy and in the design of novel agrochemicals.[1] Its molecular structure, featuring a pyridine ring for metal coordination, a carboxylic acid group for chelation, and a methylsulfonyl group that can influence electronic properties and solubility, suggests significant potential as a versatile ligand.
While extensive research exists on the coordination complexes of other pyridine carboxylic acid derivatives, the specific impact of the 6-methylsulfonyl substituent on coordination behavior, and the subsequent properties of the resulting metal complexes, remains undocumented in publicly accessible literature. The electronic and steric influence of the sulfonyl group could lead to the formation of complexes with distinct geometries, stabilities, and reactivities compared to their non-sulfonylated analogues.
Potential Avenues for Research and Application
The exploration of this compound as a ligand opens up several promising avenues of research:
1. Synthesis and Structural Characterization: The foundational step would involve the systematic synthesis of coordination complexes with a variety of transition metals (e.g., copper, cobalt, nickel, zinc) and lanthanides. Characterization of these novel compounds using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry would be crucial to understand their molecular structures and coordination modes.
2. Catalysis: Metal complexes are widely used as catalysts in a vast array of organic transformations. The unique electronic environment created by the 6-(methylsulfonyl)-2-pyridinecarboxylate ligand could lead to the development of catalysts with enhanced activity, selectivity, or stability for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.
3. Materials Science: Coordination polymers and metal-organic frameworks (MOFs) built from this ligand could exhibit interesting properties for applications in gas storage, separation, and sensing. Furthermore, the incorporation of the sulfonyl group might influence the luminescent properties of lanthanide complexes, paving the way for new optical materials.
4. Drug Development and Biological Applications: Given the established role of the parent molecule in medicinal chemistry, its metal complexes are prime candidates for investigation as therapeutic agents. For instance, copper and cobalt complexes of pyridine-based ligands have shown promise as antimicrobial and anticancer agents, respectively. The 6-(methylsulfonyl)-2-pyridinecarboxylate ligand could modulate the biological activity of these metal ions, potentially leading to more potent or selective drug candidates.
Hypothetical Experimental Workflow
For researchers interested in exploring this untapped area, a general workflow can be proposed:
Figure 1. A generalized workflow for the synthesis, characterization, and application screening of novel metal complexes of this compound.
Conclusion
The field of coordination chemistry is currently devoid of studies on metal complexes of this compound. This represents a significant and exciting opportunity for researchers to make fundamental contributions to our understanding of coordination chemistry and to potentially develop new functional materials and therapeutic agents. The synthesis and characterization of these novel complexes are the first critical steps in unlocking their potential. The scientific community eagerly awaits the first reports on the coordination chemistry of this promising, yet overlooked, ligand.
References
6-(Methylsulfonyl)-2-pyridinecarboxylic acid in the development of enzyme inhibitors
Application Notes & Protocols
Topic: 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid in the Development of Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound is a heterocyclic building block characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position and a methylsulfonyl group at the 6-position.[1][2][3] Its molecular formula is C₇H₇NO₄S, and it has a molecular weight of 201.20 g/mol .[4] This compound has emerged as a valuable intermediate in the synthesis of sophisticated pharmaceutical compounds, particularly in the development of targeted enzyme inhibitors.[4] The strategic placement of its functional groups—a hydrogen bond-accepting pyridine nitrogen, a metal-chelating and hydrogen-bonding carboxylic acid, and a polar, hydrogen bond-accepting methylsulfonyl group—provides a unique three-dimensional framework for designing molecules with high binding affinity and specificity for enzyme active sites.[4][5]
Pyridine carboxylic acid isomers, in general, are foundational scaffolds in a vast number of approved drugs targeting a wide range of diseases.[6][7] The incorporation of the methylsulfonyl group enhances the molecule's properties, often improving solubility and metabolic stability while providing an additional strong hydrogen bond acceptor to engage with enzyme residues.[4][5] These characteristics make this compound a scaffold of significant interest, especially in the pursuit of novel kinase inhibitors for oncology.[4]
The Rationale Behind Inhibition: A Mechanistic Perspective
The power of this compound as a precursor for enzyme inhibitors lies in the synergistic interplay of its constituent functional groups. When incorporated into a larger molecule, these groups can establish multiple points of contact within an enzyme's active site, leading to potent and selective inhibition.
-
Pyridine-2-carboxylic Acid Moiety: This core structure is a well-established pharmacophore. The carboxylic acid can act as a potent hydrogen bond donor and acceptor. Furthermore, its ability to act as a bidentate chelating agent for metal ions is crucial for inhibiting metalloenzymes or enzymes that utilize metal cofactors in their catalytic cycle.[8] The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, further anchoring the inhibitor.
-
Methylsulfonyl Group: This group is a strong polar moiety and a powerful hydrogen bond acceptor.[5] Its presence can facilitate strong interactions with corresponding donor residues (e.g., arginine, lysine, or asparagine) in an enzyme's active site. This interaction can significantly contribute to the overall binding affinity and can be pivotal in achieving selectivity for the target enzyme over others.[5]
These interactions collectively allow derivatives of this scaffold to function as competitive or non-competitive inhibitors, disrupting the catalytic cycle of the target enzyme and modulating its biological activity.
Caption: Potential binding interactions of the inhibitor scaffold.
Protocol 1: Determination of Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the potency of an inhibitor.[9] This protocol outlines a fluorescence-based assay, a common method for screening enzyme inhibitors due to its high sensitivity and throughput.
Causality Behind Experimental Choices:
-
Fluorescent Substrate: A non-fluorescent substrate that becomes fluorescent upon enzymatic action is chosen. This provides a direct and sensitive measure of enzyme activity.
-
DMSO for Compound Dilution: Test compounds are typically dissolved in Dimethyl Sulfoxide (DMSO). It is crucial to maintain a low final concentration (e.g., <1%) in the assay, as higher concentrations can inhibit enzyme activity or interfere with the assay signal.[10]
-
Controls: Positive (enzyme, no inhibitor) and negative (no enzyme) controls are essential to define the 100% and 0% activity windows, respectively, ensuring the validity of the calculated inhibition.
Materials:
-
Target Enzyme (e.g., a specific kinase)
-
Fluorescent Substrate (e.g., a fluorogenic peptide for a kinase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP (for kinase assays)
-
Test compound derived from this compound
-
100% DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This allows for the determination of a full dose-response curve.
-
Assay Plate Setup: a. In a black microplate, add 1 µL of each compound dilution to the respective wells. b. For positive control wells (100% activity), add 1 µL of DMSO. c. For negative control wells (0% activity/background), add 1 µL of DMSO.
-
Enzyme Incubation: a. Prepare an enzyme solution in assay buffer at 2X the final desired concentration. b. Add 50 µL of the 2X enzyme solution to the compound and positive control wells. c. Add 50 µL of assay buffer (without enzyme) to the negative control wells. d. Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation and Measurement: a. Prepare a substrate solution in assay buffer containing ATP (if required) at 2X the final desired concentration. b. Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells. c. Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at appropriate excitation/emission wavelengths.
Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.[11]
-
Normalize Data: a. Subtract the average rate of the negative control (background) from all other wells. b. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_positive_control))
-
Determine IC₅₀: a. Plot the percent inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).[9][10] c. The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Data Summary Table:
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.5 ± 1.2 |
| 33.3 | 95.2 ± 2.5 |
| 11.1 | 85.1 ± 3.1 |
| 3.7 | 65.4 ± 2.8 |
| 1.2 | 45.3 ± 4.0 |
| 0.4 | 25.6 ± 3.5 |
| 0.13 | 10.1 ± 2.1 |
| IC₅₀ (µM) | ~1.5 |
Protocol 2: Enzyme Kinetics and Mechanism of Inhibition
Once an inhibitor's potency is established, determining its mechanism of action (e.g., competitive, non-competitive, uncompetitive) is the next logical step. This is achieved by studying the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).[12][13][14]
Causality Behind Experimental Choices:
-
Varying Substrate Concentration: To determine Km and Vmax, the reaction rate must be measured across a range of substrate concentrations, from well below to well above the expected Km.[11] This reveals the hyperbolic relationship between substrate concentration and reaction velocity.[14][15]
-
Fixed Inhibitor Concentration: The experiment is repeated in the presence of a fixed concentration of the inhibitor (typically near its IC₅₀) to observe how it alters the enzyme's kinetics.
-
Lineweaver-Burk Plot: This double-reciprocal plot (1/V₀ vs. 1/[S]) linearizes the Michaelis-Menten curve, providing a straightforward visual method to determine Km and Vmax and to diagnose the inhibition mechanism.[13][15]
Step-by-Step Methodology:
-
Assay Setup: The basic assay setup is similar to the IC₅₀ determination. The key difference is that you will vary the substrate concentration while keeping the inhibitor concentration constant.
-
No-Inhibitor Control: a. Prepare a series of wells with a fixed concentration of the enzyme. b. Add a range of substrate concentrations (e.g., 8-10 concentrations spanning from 0.1 * Km to 10 * Km). c. Measure the initial reaction velocity (V₀) for each substrate concentration as described in Protocol 1.
-
With-Inhibitor Experiment: a. Repeat the exact same experiment as in step 2, but include a fixed concentration of the test inhibitor (e.g., at its determined IC₅₀) in every well.
-
Data Analysis: a. For both the control and inhibitor datasets, plot V₀ versus substrate concentration ([S]). This will generate two Michaelis-Menten curves. b. To determine the kinetic parameters more accurately, create a Lineweaver-Burk plot for both datasets by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis). c. Fit each dataset to a linear regression. The intercepts of this line provide the kinetic parameters:
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Interpreting the Results:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Overall Experimental Workflow
The process of characterizing an enzyme inhibitor derived from this compound follows a logical progression from initial screening to detailed mechanistic studies.
Caption: Workflow for inhibitor characterization.
References
- 1. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1186663-28-4 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Picolinic acid - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid
Introduction
6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] Its chemical structure, featuring a pyridine ring, a carboxylic acid group, and a methylsulfonyl group, contributes to its utility in forming biologically active molecules.[1] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the precise quantification of this compound are essential for quality control in drug development and manufacturing.
This application note provides a detailed guide for the quantitative analysis of this compound, primarily focusing on a validated High-Performance Liquid Chromatography (HPLC) method. The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate. The principles of method validation are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[2][3][4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | [1][7][8] |
| Molecular Weight | 201.20 g/mol | [1][7] |
| Appearance | White to off-white solid | Inferred from general properties |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) | Inferred from structure |
| pKa | Estimated to be around 2-3 for the carboxylic acid and the pyridine nitrogen can be protonated at low pH | Inferred from similar structures |
Recommended Analytical Technique: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical impurities and intermediates due to its high sensitivity, specificity, and reproducibility.[9][10][11] For a polar, ionizable compound like this compound, a reversed-phase HPLC method with UV detection is the most suitable approach. The rationale for this choice is as follows:
-
Specificity: The chromatographic separation allows for the resolution of the target analyte from potential impurities and starting materials.
-
Sensitivity: The pyridine ring acts as a chromophore, enabling sensitive detection using a UV detector.
-
Versatility: The mobile phase composition can be easily modified to optimize the separation.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for HPLC quantification of this compound.
Detailed Protocol: HPLC Method for Quantification
This protocol outlines the steps for the quantitative determination of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)[7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar compounds. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid), 30:70 (v/v) | The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. The ratio can be optimized as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 255 nm | Based on the UV absorbance of the pyridine ring.[12] |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity requirements. |
Preparation of Solutions
3.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).
3.4.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.4.3. Sample Solution
-
Accurately weigh an amount of the sample expected to contain approximately 2.5 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of the diluent and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH guidelines.[2][3][5]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurities or degradation products (Resolution > 2). |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. | RSD of results should not be significantly affected by variations in flow rate, mobile phase composition, and column temperature. |
Method Validation Workflow
Caption: Workflow for analytical method validation according to ICH guidelines.
Alternative and Complementary Techniques
While HPLC-UV is the primary recommended technique, other methods can be employed for confirmation or for specific applications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity, and can be used for the identification of unknown impurities and degradation products.[9][11][13]
-
Gas Chromatography (GC): Suitable for the analysis of volatile impurities, such as residual solvents.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the analyte and any related substances.[9][10]
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound using a validated reversed-phase HPLC method. Adherence to the described methodology and validation procedures will ensure the generation of accurate and reliable data, which is crucial for maintaining the quality and consistency of this important pharmaceutical intermediate. The principles outlined can be adapted and optimized for specific laboratory and regulatory requirements.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biotech-spain.com [biotech-spain.com]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 12. helixchrom.com [helixchrom.com]
- 13. rroij.com [rroij.com]
Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Abstract
6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a key heterocyclic building block used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its inherent chemical properties—high polarity, low volatility, and thermal lability—present significant challenges for direct quantitative analysis using standard chromatographic techniques like Gas Chromatography (GC). This application note provides a comprehensive guide to the derivatization of this compound to overcome these analytical hurdles. We present two detailed, field-proven protocols: (1) an esterification method for robust GC-Mass Spectrometry (GC-MS) analysis and (2) a high-sensitivity amidation method tailored for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed step-by-step workflows, and expected outcomes are discussed to ensure methodological integrity and reproducibility.
The Analytical Challenge: Why Derivatization is Essential
The molecular structure of this compound, with its polar carboxylic acid and methylsulfonyl functional groups, dictates its physicochemical behavior.[1][2] Direct analysis is often impractical for the following reasons:
-
Gas Chromatography (GC): The presence of the carboxylic acid's active hydrogen leads to strong intermolecular hydrogen bonding, resulting in very low volatility.[3] Direct injection onto a GC column, even at high temperatures, typically results in poor peak shape (severe tailing), low response, and potential on-column degradation. Standard nonpolar GC phases exhibit nonlinear sorption isotherms with such polar compounds, leading to poor reproducibility.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While LC is suitable for polar compounds, achieving high sensitivity in electrospray ionization (ESI)-MS can be challenging. The carboxyl group can be analyzed in negative ion mode, but this mode is often more susceptible to matrix effects and may provide lower signal intensity compared to positive ion mode for certain analytes. Derivatization can introduce a "charge handle"—a functional group that is readily and stably protonated—to dramatically enhance ionization efficiency in the positive ion mode.[4][5]
Chemical derivatization addresses these issues by converting the polar carboxylic acid moiety into a less polar, more volatile, or more easily ionizable functional group, thereby improving chromatographic performance and detection sensitivity.[6][7]
Strategic Approaches to Derivatization
The primary target for derivatization is the carboxylic acid group. Two primary strategies are employed depending on the analytical platform of choice: esterification for GC and amidation for LC-MS.
Esterification for GC-MS Analysis
This classic approach converts the carboxylic acid into an ester. The resulting derivative is significantly more volatile and less polar, making it amenable to GC analysis.
-
Causality: The Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, is a robust and widely used method.[8][9] The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This allows the nucleophilic attack by the alcohol, ultimately leading to the formation of an ester and water.[8] Using the alcohol as a solvent drives the equilibrium toward the product side.
-
Common Reagents:
-
Alcohols (Methanol, Butanol) + Acid Catalyst (H₂SO₄, HCl): A cost-effective and reliable method.[10][11]
-
Silylating Agents (e.g., BSTFA): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful reagent that replaces the active hydrogen with a trimethylsilyl (TMS) group, creating a volatile TMS-ester.[6][12] This reaction is often faster and occurs under milder conditions than Fischer esterification.
-
Amidation for High-Sensitivity LC-MS/MS
For ultra-trace level quantification, particularly in complex biological matrices, derivatization can be used to enhance ESI-MS response.
-
Causality: Amidation with a reagent containing a basic nitrogen atom, such as 2-picolylamine (PA), introduces a highly basic site that is easily protonated in the ESI source.[4][5] This leads to a stable [M+H]⁺ ion, significantly improving signal intensity in positive-ion mode. The resulting derivatives often exhibit predictable and high-response fragmentation patterns in MS/MS, which is ideal for developing highly selective and sensitive Selected Reaction Monitoring (SRM) assays.[4]
-
Common Reagents:
-
2-Picolylamine (PA) or 2-Hydrazinopyridine (HP): These reagents attach a pyridine ring to the analyte.
-
Coupling Agents (e.g., EDC, TPP/DPDS): Amide bond formation requires the activation of the carboxylic acid. A combination of triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) is an effective system for this purpose.[4]
-
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Methyl Esterification for GC-MS Analysis
This protocol describes the conversion of this compound to its methyl ester derivative using methanolic HCl.
Materials:
-
This compound (≥97% purity)[1]
-
Methanol (Anhydrous, ≥99.8%)
-
Acetyl Chloride (Reagent grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Micro-reaction vials (2 mL, with PTFE-lined caps)[6]
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Preparation of Methanolic HCl (3 M): In a fume hood, slowly add 220 µL of acetyl chloride to 1 mL of cold (0 °C) anhydrous methanol in a glass vial. Mix gently. This reagent should be prepared fresh.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL micro-reaction vial.
-
Derivatization Reaction: Add 500 µL of the freshly prepared 3 M methanolic HCl to the vial.
-
Incubation: Securely cap the vial and heat at 70 °C for 60 minutes using a heating block.
-
Cooling & Neutralization: Allow the vial to cool to room temperature. Carefully add 500 µL of saturated NaHCO₃ solution to neutralize the excess acid. Mix thoroughly using a vortex mixer. Caution: CO₂ gas will be evolved.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the vial. Vortex for 1 minute to extract the methyl ester derivative into the organic layer. Centrifuge for 5 minutes at 2000 x g to separate the phases.
-
Isolation & Drying: Carefully transfer the upper organic (ethyl acetate) layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Final Sample: Transfer the dried organic extract to a GC autosampler vial for analysis.
Caption: Workflow for GC-MS analysis via esterification.
Protocol 2: 2-Picolylamine (PA) Amidation for LC-MS/MS Analysis
This protocol enhances detection sensitivity by creating a highly ionizable derivative suitable for positive-ion ESI-MS/MS.[4][5]
Materials:
-
This compound (≥97% purity)[1]
-
Acetonitrile (LC-MS grade)
-
Pyridine (Anhydrous, ≥99.8%)
-
2-Picolylamine (PA, ≥98%)
-
Triphenylphosphine (TPP, ≥98%)
-
2,2'-Dipyridyl disulfide (DPDS, ≥98%)
-
Micro-reaction vials (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reagent Preparation:
-
PA Solution: Prepare a 10 mg/mL solution of 2-picolylamine in acetonitrile.
-
TPP/DPDS Solution: Prepare a solution containing 10 mg/mL of TPP and 10 mg/mL of DPDS in acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Pipette an appropriate volume (e.g., 10 µL of a 10 µg/mL working solution) into a 1.5 mL micro-reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: To the dried residue, add the following in order:
-
50 µL of the TPP/DPDS solution.
-
50 µL of the PA solution.
-
10 µL of pyridine.
-
-
Incubation: Securely cap the vial, vortex briefly, and heat at 60 °C for 30 minutes.
-
Cooling & Dilution: Allow the vial to cool to room temperature.
-
Final Sample: Dilute the reaction mixture with the initial mobile phase (e.g., 1:10 with 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final volume of 500 µL. Vortex to mix. The sample is now ready for injection into the LC-MS/MS system.
Caption: Workflow for LC-MS/MS analysis via amidation.
Data and Expected Results
The choice of derivatization method fundamentally alters the analytical approach and expected outcomes.
Table 1: Comparison of Derivatization Strategies
| Parameter | Esterification (GC-MS) | Amidation (LC-MS/MS) |
|---|---|---|
| Principle | Increases volatility, reduces polarity | Increases ionization efficiency |
| Primary Platform | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Detector | Mass Spectrometry (MS - Scan/SIM) | Tandem Mass Spectrometry (MS/MS - MRM) |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL to fg/mL range)[4] |
| Sample Throughput | Moderate (longer GC run times) | High (fast LC gradients possible) |
| Pros | Robust, well-established technique | Extremely high sensitivity and selectivity |
| Cons | Requires sample extraction, less suitable for highly complex matrices | Reagents can be more expensive, potential for reagent-related interferences |
Table 2: Typical GC-MS Parameters for SMPA-Methyl Ester
| Parameter | Value |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms type) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Monitored Ions (m/z) | 215 (M⁺) , 184 ([M-OCH₃]⁺), 156, 136 |
Table 3: Typical LC-MS/MS Parameters for SMPA-PA Derivative
| Parameter | Value |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 292.1 [M+H]⁺ |
| Product Ions (Q3) | m/z 93.1 (picolyl fragment), m/z 198.0 (loss of picolylamine) |
Conclusion
The successful quantitative analysis of this compound is highly dependent on the selection of an appropriate derivatization strategy tailored to the available analytical instrumentation and required sensitivity. Esterification provides a robust and reliable method for converting the analyte into a volatile derivative suitable for GC-MS analysis. For applications demanding the highest sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, amidation with 2-picolylamine followed by LC-MS/MS is the superior approach. By converting the carboxylic acid into a functional group with enhanced ionization efficiency, this method allows for quantification at the picogram level and below. The protocols and data presented herein provide a validated framework for researchers to implement these techniques, ensuring accurate and reproducible results in their analytical workflows.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note: A Robust and Scalable Synthesis of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Introduction: The Significance of a Key Pharmaceutical Building Block
6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1] Its structural features, including the pyridine core, a carboxylic acid handle for further derivatization, and an electron-withdrawing methylsulfonyl group, make it a valuable intermediate for the synthesis of complex, biologically active molecules. Notably, it serves as a crucial building block in the development of kinase inhibitors for cancer therapy, where its specific geometry and electronic properties contribute to the high affinity and selectivity of the final drug candidates.[1]
Given its importance, the development of a manufacturing process that is not only high-yielding but also safe, cost-effective, and scalable is paramount. This application note provides a detailed, field-proven protocol for the multi-gram scale synthesis of this compound, starting from a readily available precursor. We will delve into the causality behind the strategic choices of reagents and reaction conditions, with a strong emphasis on process safety and operational efficiency for drug development professionals.
The Strategic Approach to Synthesis
The selected synthetic route is a two-step process designed for scalability and robustness, commencing with the key intermediate, 6-(methylthio)-2-pyridinecarboxylic acid. This strategy isolates the two critical transformations: the formation of the carboxylic acid and the subsequent oxidation of the thioether.
The overall transformation is outlined below:
Strategic Rationale:
-
Step 1: Selective Oxidation of the Methyl Group: The synthesis of the key intermediate, 6-(methylthio)-2-pyridinecarboxylic acid, is achieved by the selective oxidation of the methyl group of 6-(methylthio)-2-methylpyridine. Potassium permanganate (KMnO₄) in an aqueous medium is the oxidant of choice. This is a classic and well-documented method for converting alkyl side chains on pyridine rings to carboxylic acids.[2] The reaction conditions are optimized to favor the oxidation of the methyl group while leaving the thioether moiety intact for the subsequent step.
-
Step 2: Thioether to Sulfone Oxidation: The final and most critical step is the oxidation of the thioether to the sulfone. For scale-up, safety and atom economy are primary concerns. While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective on a lab scale, they are less desirable for large-scale production due to cost and shock-sensitivity hazards.[3] Our protocol utilizes a more benign and cost-effective system: hydrogen peroxide (H₂O₂) as the terminal oxidant with a catalytic amount of sodium tungstate (Na₂WO₄). This system is highly efficient, and its primary byproduct is water, simplifying downstream processing and reducing environmental impact.
Detailed Protocols and Methodologies
This section provides a step-by-step guide for the synthesis. All operations involving hazardous chemicals should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | CAS Number | Supplier Notes |
| 6-(Methylthio)-2-methylpyridine | 26636-11-7 | >97% Purity |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | ACS Grade |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | 10213-10-2 | ACS Grade |
| Hydrogen Peroxide (H₂O₂) | 7722-84-1 | 30 wt. % in H₂O |
| Hydrochloric Acid (HCl) | 7647-01-0 | 6 M solution |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets, ACS Grade |
| Ethyl Acetate | 141-78-6 | ACS Grade |
| Deionized Water | - | |
| Equipment | ||
| Jacketed Glass Reactor (1 L) with Overhead Stirrer | ||
| Temperature Probe and Controller | ||
| Addition Funnel | ||
| Büchner Funnel and Filter Flask | ||
| Rotary Evaporator |
Experimental Workflow
The following diagram illustrates the logical flow of the entire two-step synthesis process.
Protocol Part A: Synthesis of 6-(Methylthio)-2-pyridinecarboxylic Acid
-
Reactor Setup: Equip a 1 L jacketed reactor with an overhead stirrer, temperature probe, and an addition port. Charge the reactor with 6-(methylthio)-2-methylpyridine (27.8 g, 0.20 mol) and 500 mL of deionized water.
-
Heating: Begin stirring and heat the mixture to an internal temperature of 60-65 °C.
-
Oxidant Addition: Once the temperature is stable, begin the portion-wise addition of potassium permanganate (47.4 g, 0.30 mol, 1.5 equiv.). Add the solid KMnO₄ in approximately 10 portions over 2 hours.
-
Causality Note: Portion-wise addition is critical to control the exotherm of the reaction and prevent a dangerous temperature spike. Maintain the internal temperature below 75 °C throughout the addition.
-
-
Reaction: After the final addition, maintain the reaction mixture at 70 °C for an additional 3-5 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 100 mL of warm water.
-
Isolation: Combine the filtrates and cool in an ice bath. Slowly acidify the solution to a pH of 4-5 using 6 M HCl. A white precipitate will form.
-
Collection: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the cake with cold deionized water (2 x 50 mL) and dry under vacuum at 50 °C to a constant weight.
Protocol Part B: Scale-up Synthesis of this compound
-
Reactor Setup: Charge the 1 L jacketed reactor with 6-(methylthio)-2-pyridinecarboxylic acid (18.3 g, 0.10 mol), sodium tungstate dihydrate (0.66 g, 2 mol%), and 250 mL of deionized water.
-
Heating: Begin stirring and heat the slurry to an internal temperature of 60 °C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (22.7 g, 0.22 mol, 2.2 equiv.) via an addition funnel over 1-2 hours.
-
Reaction: After the addition is complete, maintain the reaction mixture at 70 °C for 2-3 hours, or until HPLC analysis confirms the complete consumption of the starting material.
-
Work-up and Crystallization: Cool the clear reaction solution to 5-10 °C using an ice bath. Slowly acidify the solution to a pH of 2-3 with 6 M HCl. The product will precipitate as a white crystalline solid.
-
Isolation: Age the slurry at 0-5 °C for 1 hour to ensure complete crystallization. Collect the product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 50 mL) to remove any residual acid and salts. Dry the product under vacuum at 60 °C to a constant weight.
Data Summary and Expected Results
| Parameter | Part A: Intermediate | Part B: Final Product |
| Typical Yield | 75-85% | 90-97% |
| Purity (HPLC) | >98% | >99% |
| Appearance | Off-white solid | White crystalline solid |
| Molecular Formula | C₇H₇NO₂S | C₇H₇NO₄S |
| Molecular Weight | 183.20 g/mol | 201.20 g/mol [1] |
Critical Safety Considerations
The protocols described involve hazardous materials and energetic reactions. Adherence to strict safety protocols is mandatory.
-
Peroxide Hazards: Hydrogen peroxide is a strong oxidizer.[6] It can form explosive mixtures with organic materials and can cause severe burns.[4] Always use appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves. Avoid contact with metals that can catalyze its decomposition.[6]
-
Thermal Runaway: The oxidation of the thioether with hydrogen peroxide is highly exothermic. The reaction must be conducted with careful temperature monitoring and control. Never add the peroxide solution in one portion. Ensure a robust cooling system is in place and have a quenching agent (e.g., a solution of sodium bisulfite) ready for emergencies.
-
Permanganate Oxidation: The reaction with KMnO₄ is also exothermic. The controlled, portion-wise addition of the solid is essential to manage the reaction rate and temperature.
-
Waste Disposal: The manganese dioxide (MnO₂) byproduct from Part A should be handled as hazardous waste. Quench any unreacted hydrogen peroxide in the aqueous filtrate from Part B with a reducing agent like sodium metabisulfite before disposal.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. The process is designed with an emphasis on safety, utilizing a cost-effective and environmentally considerate catalytic oxidation system for the critical sulfone formation step. By providing a thorough explanation of the procedural choices and potential hazards, this guide serves as an authoritative resource for researchers and drug development professionals aiming to produce this key pharmaceutical intermediate on a multi-gram scale and beyond.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-Methyl-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. safety.fsu.edu [safety.fsu.edu]
Troubleshooting & Optimization
Optimization of reaction conditions for 6-(Methylsulfonyl)-2-pyridinecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6-(methylsulfonyl)-2-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.
I. Synthesis Pathway Overview
The synthesis of this compound typically follows a multi-step pathway. A common and effective route involves three key stages:
-
Esterification: The process begins with the esterification of a starting material like 6-chloro-2-picolinic acid to protect the carboxylic acid group.
-
Nucleophilic Aromatic Substitution (SNAr): This is followed by a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methylthio group.
-
Oxidation: The final step is the oxidation of the methylthio group to the methylsulfonyl group. Subsequent hydrolysis of the ester yields the desired product.
This guide will focus on optimizing the conditions for each of these critical steps to help you achieve high yields and purity.
Visualizing the Workflow
References
Technical Support Center: Synthesis of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid. As a key intermediate in pharmaceutical and agrochemical research, achieving a high-yield, scalable synthesis is paramount.[1] This guide is designed for drug development professionals and research scientists, providing in-depth, field-proven insights to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causal logic behind experimental choices, empowering you to troubleshoot effectively and optimize your outcomes.
Part 1: Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a sequence involving the introduction of a sulfur functional group, its subsequent oxidation, and the formation or unmasking of the carboxylic acid moiety. The choice of starting material and the sequence of steps are critical determinants of the overall yield and purity. Below are two common, validated pathways.
Diagram: Common Synthetic Pathways
Caption: High-level overview of two common synthetic routes.
Route A is often chosen for its directness if the starting material is readily available, but the final oxidation of the methyl group can be harsh. Route B offers a milder final step via nitrile hydrolysis but adds a cyanation step. This guide will primarily focus on troubleshooting aspects common to both routes, particularly the critical thioether oxidation.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
I. Thioether Formation (SNAr)
Q1: My SNAr reaction of 2,6-dichloropyridine with sodium thiomethoxide is low-yielding and produces a dark, complex mixture. What is the cause?
A: This is a common issue stemming from the high reactivity of sodium thiomethoxide and potential side reactions.
-
Causality: Sodium thiomethoxide (NaSMe) is a potent nucleophile but also a strong base. At elevated temperatures, it can promote elimination or other decomposition pathways, leading to tar formation. Furthermore, low molecular weight thiols are notoriously malodorous and prone to oxidation, which can contribute to complex reaction mixtures.[2]
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0-25 °C) during the addition of NaSMe. The reaction is often sufficiently fast at room temperature without requiring heat.
-
Solvent Choice: Use a polar aprotic solvent like DMF or NMP, which effectively solvates the sodium cation and enhances the nucleophilicity of the thiomethoxide.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of NaSMe. A large excess can promote side reactions.
-
Inert Atmosphere: Rigorously exclude air from the reaction by using an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiol.
-
Work-up: Quench the reaction with water and extract with a non-polar solvent. A wash with a mild acid (e.g., dilute NH4Cl solution) can help neutralize any remaining base.
-
II. Thioether to Sulfone Oxidation
This is arguably the most critical and challenging step. The goal is to achieve complete oxidation to the sulfone without forming the sulfoxide intermediate or the pyridine N-oxide byproduct.
Q2: My oxidation of the methylthio-pyridine stalls at the sulfoxide intermediate. Simply adding more oxidant doesn't drive the reaction to completion. Why?
A: This is a result of electronic effects on the pyridine ring. The oxidation of a thioether to a sulfoxide is generally faster than the oxidation of the sulfoxide to the sulfone.
-
Causality: The methylthio (-SMe) group is an electron-donating group, which activates the sulfur for electrophilic attack by the oxidant. However, the resulting methylsulfinyl (-S(O)Me) group is electron-withdrawing. This deactivates the sulfur toward the second oxidation step, making it kinetically slower.
-
Troubleshooting Protocol:
-
Increase Temperature: After the initial exothermic oxidation to the sulfoxide has subsided (as monitored by TLC), a moderate increase in temperature (e.g., to 40-50 °C) can provide the necessary activation energy to push the reaction to the sulfone.
-
Choice of Oxidant: While m-CPBA is common, potassium peroxymonosulfate (Oxone®) in a buffered aqueous/organic solvent system can be more effective for the second oxidation step.
-
Extended Reaction Time: Allow for longer reaction times (monitor by TLC or LCMS) before work-up. It is not uncommon for the second oxidation to take several hours longer than the first.
-
Q3: My main byproduct is the pyridine N-oxide. How can I prevent its formation?
A: Pyridine N-oxide formation is a classic competing reaction when oxidizing pyridines with peroxy acids.[3][4] The nitrogen lone pair can be more nucleophilic than the sulfoxide's sulfur atom, especially under certain conditions.
-
Causality: The lone pair on the pyridine nitrogen is susceptible to oxidation. This process competes directly with the desired oxidation of the sulfoxide to the sulfone.
-
Troubleshooting Protocol:
-
Control Oxidant Stoichiometry: This is critical. Use a precise amount of oxidant (typically 2.1-2.2 equivalents for the full conversion from thioether). Perform a small-scale trial to determine the optimal stoichiometry for your specific substrate.
-
Temperature Management: Maintain low temperatures (0-5 °C), especially during the initial phase of the reaction. Slow, portion-wise addition of the oxidant helps control the exotherm and minimizes side reactions.[5]
-
Solvent Effects: The reaction is often performed in chlorinated solvents like Dichloromethane (DCM) or Chloroform. The choice of solvent can influence the relative rates of N-oxidation vs. S-oxidation.
-
Diagram: Troubleshooting the Oxidation Step
Caption: Decision tree for troubleshooting the thioether oxidation step.
III. Carboxylic Acid Formation
Q4: My hydrolysis of 6-(methylsulfonyl)-2-cyanopyridine using NaOH gives a poor yield of the carboxylic acid.
A: The hydrolysis of an electron-deficient cyanopyridine can be complex. Two main issues are incomplete hydrolysis (stopping at the amide) and product degradation.
-
Causality: Basic hydrolysis proceeds via the carboxamide intermediate. Driving the reaction from the stable amide to the carboxylate requires forcing conditions (high temperature, high base concentration). However, picolinic acids can undergo decarboxylation under harsh thermal or basic conditions.[6]
-
Troubleshooting Protocol:
-
Staged Temperature Profile: Begin the hydrolysis at a moderate temperature (e.g., 60-70 °C) to convert the nitrile to the amide. Once this conversion is complete (monitor by TLC/LCMS), increase the temperature to reflux (100-110 °C) to hydrolyze the amide to the carboxylate.
-
Acidic Hydrolysis: Consider switching to acidic hydrolysis (e.g., refluxing in 6M HCl or H2SO4). This can sometimes provide cleaner conversions, although it requires careful neutralization during work-up.
-
Avoid Excessive Heat: Do not prolong the time at high temperatures once the reaction is complete to minimize the risk of decarboxylation.
-
| Parameter | Symptom | Underlying Cause | Recommended Action |
| Oxidant Stoichiometry | Incomplete conversion to sulfone | Insufficient oxidant for the slower second oxidation step. | Use 2.1-2.2 equivalents of oxidant. |
| Formation of N-oxide | Excess oxidant attacking the pyridine nitrogen. | Reduce oxidant to 2.1 eq.; add slowly. | |
| Temperature | Reaction stalls at sulfoxide | Insufficient energy for the second oxidation. | After initial exotherm, warm to 40-50 °C. |
| Formation of N-oxide/byproducts | Exotherm provides energy for side reactions. | Maintain 0-5 °C during oxidant addition. | |
| Hydrolysis Conditions | Amide isolated as main product | Incomplete hydrolysis of the stable amide intermediate. | Increase temperature/reflux time after initial conversion. |
| Low yield, gas evolution | Decarboxylation of the picolinic acid product. | Avoid prolonged heating after reaction completion. |
Part 3: Advanced Strategies - Directed ortho-Metalation (DoM)
For researchers seeking alternative routes, Directed ortho-Metalation (DoM) offers a powerful, albeit more technically demanding, strategy.[7]
-
Concept: A Directed Metalation Group (DMG) on an aromatic ring complexes with a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position.[8] The resulting aryllithium species can then be trapped with an electrophile. The carboxylic acid group itself can serve as an effective DMG.[9]
-
Application: One could start with 2-pyridinecarboxylic acid, protect it, and then use a strong base like LDA to deprotonate the 6-position. The resulting lithiated species can be quenched with an electrophilic sulfur source (e.g., dimethyl disulfide, S2Me2) to install the methylthio group, which is then oxidized. This approach offers excellent regioselectivity but requires stringent anhydrous and anaerobic conditions.
References
- 1. This compound [myskinrecipes.com]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Reactions of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Welcome to the technical support center for 6-(Methylsulfonyl)-2-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. The following question-and-answer-style guide addresses common issues encountered during experimentation, providing in-depth explanations, detailed protocols, and data to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Section 1: Starting Material and General Considerations
Question 1: My reaction is sluggish or failing. How can I be sure my starting material, this compound, is of sufficient quality?
Answer: The purity of your starting material is paramount. This compound is a white to off-white solid with a molecular weight of 201.20 g/mol .[1][2] Impurities from its synthesis can interfere with subsequent reactions.
Recommended Purity Verification:
-
Appearance: Visually inspect for any discoloration that may indicate degradation or impurities.
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy: ¹H NMR is crucial for confirming the structure and identifying any organic impurities.
-
LC-MS: This technique can help identify and quantify minor impurities that may not be visible by NMR.
Common Impurities and Their Origin:
-
Residual Solvents: From the final crystallization or purification steps.
-
Starting Materials from Synthesis: For instance, incompletely oxidized precursors. The synthesis of pyridine carboxylic acids can involve the oxidation of corresponding alkylpyridines.[3][4]
-
Water: The compound is hygroscopic to some extent. Ensure it is stored in a dry environment.[1]
Protocol 1: Drying of this compound
-
Place the solid in a vacuum oven.
-
Dry at 40-50 °C under high vacuum for 4-6 hours or until a constant weight is achieved.
-
Store the dried material in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is a frequent application for this carboxylic acid, particularly in the synthesis of kinase inhibitors and other pharmaceuticals.[1]
Question 2: My amide coupling reaction with this compound is giving a low yield. What are the likely causes?
Answer: Low yields in amide coupling reactions are a common issue and can stem from several factors.[5] The primary culprits are often incomplete activation of the carboxylic acid, issues with the amine coupling partner, or suboptimal reaction conditions.[5][6]
Causality Behind Low Yields:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species (e.g., an active ester) to react with the amine. Insufficient or degraded coupling reagent will lead to incomplete activation.[5]
-
Amine Basicity and Nucleophilicity: The pyridine nitrogen in your starting material can act as a base, potentially interfering with the reaction. More importantly, if your amine coupling partner is a weak nucleophile or is sterically hindered, the reaction will be slow.
-
Formation of a Non-Reactive Salt: A simple acid-base reaction between your carboxylic acid and the amine can form an ammonium carboxylate salt, which is generally unreactive under standard coupling conditions.[7]
-
Solubility Issues: Your starting materials or activated intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[8]
Troubleshooting Flowchart for Low-Yield Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Question 3: Which coupling reagent is best for this compound, and what are the optimal conditions?
Answer: The choice of coupling reagent is critical. For many applications, aminium-based reagents like HATU or HBTU are highly effective, especially when dealing with challenging couplings.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (Optional) | Base | Common Solvents | Key Advantages & Disadvantages |
| HATU | None | DIPEA, TEA | DMF, DCM | Advantages: High efficiency, fast reaction times. Disadvantages: Can cause guanidinylation of primary amines.[7] |
| HBTU | HOBt | DIPEA, TEA | DMF, DCM, MeCN | Advantages: Good for sterically hindered couplings. Disadvantages: Less reactive than HATU. |
| EDC | HOBt, NHS | None required, but a base can be added | DCM, DMF, Water | Advantages: Water-soluble byproducts are easily removed. Good for bioconjugation.[7] Disadvantages: Can be less effective for hindered substrates. |
| PyBOP | None | DIPEA, TEA | DMF, DCM | Advantages: Does not cause guanidinylation.[7] Disadvantages: Phosphoramide byproduct can be difficult to remove. |
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Tip: Pre-activation of the carboxylic acid before adding the amine can significantly improve yields by preventing the formation of the unreactive ammonium carboxylate salt.
Section 3: Troubleshooting Esterification Reactions
Question 4: I am attempting a Fischer esterification with this compound, but the conversion is low. How can I drive the reaction to completion?
Answer: The Fischer esterification is an equilibrium-controlled process.[9] To achieve high conversion, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[9][10]
Key Challenges in Fischer Esterification:
-
Equilibrium Limitation: The reaction is reversible, and the presence of the water byproduct can lead to hydrolysis of the ester.
-
Protonation of the Pyridine Ring: The acidic catalyst can protonate the nitrogen of the pyridine ring, which can affect the reactivity and solubility of the substrate.
-
Steric Hindrance: The substituents ortho to the carboxylic acid can sterically hinder the approach of the alcohol.
Strategies to Improve Esterification Yield:
| Strategy | Implementation | Rationale |
| Excess Alcohol | Use the alcohol as the reaction solvent. | Le Châtelier's principle: drives the equilibrium towards the ester.[9] |
| Water Removal | Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene). | Continuously removes a product, shifting the equilibrium forward.[11] |
| Alternative Catalysts | Use solid acid catalysts or milder catalysts like alkane sulfonic acids.[11] | Can improve selectivity and simplify workup. |
| Alternative Methods | Convert the carboxylic acid to an acyl chloride first, then react with the alcohol. | This is not an equilibrium reaction and generally gives higher yields, but requires an extra step. |
Protocol 3: Fischer Esterification with a Dean-Stark Trap
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 equivalent), the alcohol (1.5-3.0 equivalents), and a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH).
-
Add a solvent that forms an azeotrope with water (e.g., toluene).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the ester by column chromatography or distillation.
Section 4: Potential Side Reactions and Stability
Question 5: I am observing an unexpected byproduct in my reaction. Could my starting material be decomposing?
Answer: Yes, under certain conditions, this compound can undergo side reactions. The two most likely degradation pathways are decarboxylation and hydrolysis of the methylsulfonyl group.
1. Decarboxylation: Pyridine-2-carboxylic acids are known to undergo decarboxylation, especially at elevated temperatures in aqueous solutions.[12][13] The reaction is often facilitated by the formation of a zwitterionic intermediate.[14]
Logical Relationship of Decarboxylation
Caption: Decarboxylation as a potential side reaction.
Mitigation Strategy:
-
Avoid excessively high reaction temperatures, especially for prolonged periods.
-
If possible, use anhydrous conditions for your reaction.
2. Hydrolysis of the Methylsulfonyl Group: While sulfonyl groups are generally stable under a wide range of acidic and basic conditions, they are not completely inert.[15] Under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis to the corresponding sulfonic acid can occur, though this is generally a slow process.[16][17]
Mitigation Strategy:
-
Avoid extreme pH values and high temperatures in your reaction and workup procedures.
-
If strongly acidic or basic conditions are required, keep the reaction time as short as possible and the temperature as low as feasible.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US9388116B2 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 11. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying 6-(methylsulfonyl)-2-pyridinecarboxylic acid
Welcome to the technical support center for the purification of 6-(methylsulfonyl)-2-pyridinecarboxylic acid (MSPA). This guide is designed for researchers, chemists, and drug development professionals who require high-purity MSPA for their work. As a critical intermediate in the synthesis of pharmaceuticals like kinase inhibitors, the purity of MSPA is paramount.[1] This document provides in-depth, field-proven guidance on recrystallization techniques, structured in a practical question-and-answer format to address the specific challenges you may encounter.
Section 1: Foundational Principles - Mastering Solvent Selection
Recrystallization is a powerful purification technique governed by solubility differentials. The entire success of the process hinges on the selection of an appropriate solvent system.[2] The core principle is to identify a solvent (or solvent pair) in which MSPA is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[3] Conversely, the impurities should either be insoluble in the hot solvent or remain fully dissolved when the solution is cooled.[4]
Given the structure of MSPA, which contains a polar carboxylic acid, a sulfone group, and a pyridine nitrogen, it is classified as a polar molecule.[1][5] Therefore, polar solvents are the most logical starting point for screening.[6]
Table 1: Candidate Solvents for MSPA Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes & Rationale |
| Water | 100 | High | A strong candidate due to its high polarity and large temperature gradient for cooling.[7] Structurally similar pyridine carboxylic acids show high solubility in hot water.[8] An excellent "green" solvent choice. |
| Ethanol | 78 | High | Often a good choice for moderately polar organic compounds. Can be used alone or in a mixed system with water.[7] |
| Isopropanol (IPA) | 82 | Medium-High | Similar to ethanol, offers a good balance of polarity. Its higher boiling point can sometimes improve solubility for more challenging compounds. |
| Acetonitrile | 82 | Medium-High | A polar aprotic solvent that can be effective. Picolinic acid, a related structure, has low solubility in acetonitrile, suggesting it could be a useful anti-solvent.[8] |
| Ethyl Acetate | 77 | Medium | May be a "good" solvent if impurities are highly non-polar. Less likely to be a primary choice due to the high polarity of MSPA. |
| Heptane/Hexane | 98 / 69 | Low | Unlikely to dissolve MSPA even when hot. Primarily useful as a non-polar "bad" solvent or anti-solvent in a mixed-solvent system.[9] |
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude MSPA into several small test tubes.
-
Initial Test (Cold): To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate at room temperature. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization as the compound is too soluble.
-
Heating Test (Hot): If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling Test (Crystal Formation): Once a saturated solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observation: An ideal solvent will show a significant formation of crystalline precipitate upon cooling. If an oil forms, or if very few crystals appear, the solvent may be suboptimal.
Decision Workflow for Solvent System Selection
Caption: A decision tree for selecting the optimal recrystallization solvent system.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of MSPA.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
-
Probable Cause: This classic issue occurs when the dissolved compound comes out of solution at a temperature above its own melting point. The solid essentially "melts" in the solvent before it can form an ordered crystal lattice. This is common when the boiling point of the solvent is too high or when the solution is excessively supersaturated.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% volume increase) to decrease the saturation point. This lowers the temperature at which crystals will begin to form, hopefully to a point below the compound's melting point.[4]
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. Rapid cooling can shock the system, favoring the formation of a disordered oil over an ordered crystal structure.
-
Change Solvents: If the problem persists, the chosen solvent is likely inappropriate. Select a new solvent with a lower boiling point.[4]
-
Q2: After cooling, no crystals have formed. What should I do?
-
Probable Cause: The solution is not sufficiently saturated. This usually means too much solvent was added initially.[4][6]
-
Solutions:
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth to begin.[6] Alternatively, add a tiny "seed" crystal of pure MSPA if available.
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Be careful not to evaporate too much. Aim to reduce the volume by 20-30% and then attempt to cool again.
-
Add an Anti-Solvent: If you are using a solvent in which MSPA is quite soluble, you can slowly add a miscible "bad" solvent (an anti-solvent, like heptane if you are in ethanol) dropwise to the cooled solution until it becomes persistently cloudy, then warm slightly to clarify and cool again.
-
Q3: My crystal yield is very low. How can I improve it?
-
Probable Cause: Several factors can lead to poor recovery. The most common are using an excessive amount of solvent, incomplete cooling, or washing the final crystals with too much or warm solvent.[6][7]
-
Solutions:
-
Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of boiling solvent required to dissolve the crude MSPA.[6] Every extra drop will retain some of your product in the final cold solution (the mother liquor).
-
Maximize Cooling: Ensure the solution is thoroughly chilled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Recover from Mother Liquor: The solution filtered off from your crystals (the mother liquor) still contains dissolved product. You can attempt a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Wash Carefully: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Warm solvent will redissolve a significant portion of your product.[6]
-
Q4: The final product is still not pure enough according to my analysis (NMR, HPLC). What are the next steps?
-
Probable Cause: The initial solvent choice may not effectively differentiate between MSPA and a specific impurity. Alternatively, the solution may have been cooled too quickly, trapping impurities within the growing crystal lattice.[4]
-
Solutions:
-
Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity. Redissolve your semi-pure crystals in fresh, hot solvent and allow the solution to cool much more slowly. An insulated Dewar or wrapping the flask in glass wool can slow cooling over several hours.
-
Change the Solvent System: If an impurity has very similar solubility properties to MSPA in the chosen solvent, it will co-crystallize. You must find a different solvent or mixed-solvent system where the solubility profiles of MSPA and the impurity are significantly different.
-
Consider a Charcoal Treatment: If the impurities are large, colored, polymeric molecules, an activated charcoal treatment may be effective (see next question).
-
Q5: I have colored impurities in my sample. How can I remove them?
-
Probable Cause: These are often highly conjugated organic molecules that are present in small amounts but are intensely colored.
-
Solution: Use activated charcoal (e.g., Norit).
-
Dissolve the crude MSPA in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent frothing.
-
Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.[4]
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
-
Section 3: Standard Recrystallization Protocols
General Recrystallization Workflow
Caption: A standard workflow for the purification of MSPA via recrystallization.
Protocol A: Single-Solvent Recrystallization
-
Dissolution: Place the crude MSPA in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent (e.g., water). Heat the flask on a hot plate with stirring. Add more solvent in small portions until the MSPA just dissolves at the boiling point.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum disconnected, add a very small amount of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven.
Protocol B: Mixed-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude MSPA in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy. This is the point of saturation, known as the cloud point.[4]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]
-
Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my sample of this compound? A: Impurities can stem from the synthetic route. If prepared by oxidation of an alkylpyridine precursor, common impurities include unreacted starting material or partially oxidized intermediates.[11][12] Side-products from the reaction or residual catalysts may also be present.
Q: How critical is the cooling rate for crystallization? A: Very critical. A slow cooling rate is crucial for forming large, well-defined crystals, which tend to be purer.[3] Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can crash the material out of solution, trapping impurities within the solid.[4]
Q: How do I properly wash and dry the crystals to avoid yield loss? A: The key is to use a minimal amount of ice-cold solvent for washing.[6] The solvent should be cold to minimize redissolving your purified product. The washing step is intended to rinse away the impurity-laden mother liquor adhering to the crystal surfaces. For drying, a vacuum oven set to a moderate temperature (e.g., 40-50°C) is ideal to remove residual solvent without causing decomposition.
Q: Can I re-use the mother liquor? A: Yes, it is often possible to recover a "second crop" of crystals from the mother liquor by concentrating the solution (i.e., boiling off some solvent) and re-cooling. However, be aware that this second crop will almost always be less pure than the first, as the concentration of impurities relative to your product is now much higher. It is good practice to keep the first and second crops separate and analyze their purity independently.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Overcoming solubility issues with 6-(Methylsulfonyl)-2-pyridinecarboxylic acid in reactions
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 6-(Methylsulfonyl)-2-pyridinecarboxylic acid (CAS 1186663-28-4).[1][2] This document provides in-depth troubleshooting strategies and frequently asked questions to address the most common challenge encountered with this reagent: its limited solubility. As a key building block in pharmaceutical and agrochemical research, understanding how to effectively handle this compound is critical for successful synthetic outcomes.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties of this compound that underpin its solubility challenges.
Q1: Why is this compound poorly soluble in many common organic solvents?
The limited solubility of this compound is a direct result of its unique molecular structure.[3] It possesses several highly polar functional groups on a rigid aromatic scaffold:
-
Carboxylic Acid Group (-COOH): This group is capable of strong hydrogen bonding. In the solid state, carboxylic acids often form highly stable, hydrogen-bonded dimers, which increases the crystal lattice energy. This high lattice energy requires a significant amount of energy to break down during dissolution.
-
Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing and highly polar group that contributes to the molecule's overall high polarity.[4]
-
Pyridine Ring: The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor.
The combination of these features results in a molecule with strong intermolecular forces and a high melting point, making it difficult to dissolve in non-polar or moderately polar aprotic solvents that cannot effectively disrupt its crystal lattice.
Q2: What is the general solubility profile of this compound?
While precise quantitative data is limited, a qualitative assessment can be made based on its structure and general chemical principles. Empirical testing is always recommended for your specific application.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Comments |
| Non-Polar Aprotic | Toluene, Hexanes | Insoluble | The high polarity of the acid is incompatible with these non-polar solvents. |
| Ethereal | THF, Diethyl Ether, MTBE | Very Slightly Soluble | These solvents are insufficiently polar to overcome the compound's crystal lattice energy. |
| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Offers slightly better solubility than ethers but is often insufficient for reaction concentrations. |
| Polar Aprotic | DMF, DMSO, NMP | Moderately Soluble | These highly polar solvents are the best choice for dissolving the neutral acid, though heating may be required. Solubility can be dramatically improved with the addition of a base. |
| Polar Protic | Water, Methanol, Ethanol | pH-Dependent | Solubility in water is poor under neutral or acidic conditions.[5][6][7] In basic aqueous solutions, it readily dissolves by forming a carboxylate salt. Solubility in alcohols is generally low to moderate. |
Q3: How does pH affect the solubility of the compound?
The pH of the medium has a profound effect on the solubility of this compound, primarily due to the ionizable carboxylic acid group.
-
Under Acidic or Neutral Conditions (Low pH): The compound exists in its protonated, neutral carboxylic acid form. This form is less soluble in water because the molecule as a whole is not charged.[5][7]
-
Under Basic Conditions (High pH): An appropriate base will deprotonate the carboxylic acid, forming the corresponding carboxylate salt. This salt is an ionic species and is significantly more soluble in polar solvents, especially water.[8][9][10] This principle is the foundation for one of the most effective solubilization strategies.
Caption: Effect of pH on the ionization and aqueous solubility.
Part 2: Troubleshooting Guide for Synthetic Reactions
This section provides practical solutions to specific problems you may encounter during your experiments.
Scenario 1: My this compound will not dissolve in an aprotic solvent (e.g., DMF, DCM) for an amide coupling reaction.
This is the most common challenge. Direct heating may not be sufficient or could lead to degradation.
Recommended Solution: In-Situ Salt Formation
-
Why it works: The direct coupling of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.[11] Standard amide coupling protocols use a non-nucleophilic organic base (like DIPEA or triethylamine). This base not only neutralizes the acid formed during the reaction but also deprotonates the starting carboxylic acid. The resulting ammonium carboxylate salt has disrupted hydrogen bonding and lower crystal lattice energy, making it much more soluble in polar aprotic solvents like DMF or NMP.[12]
-
How to implement: Add the carboxylic acid to the solvent first, followed by the base (typically 2-3 equivalents). Stir for 10-15 minutes at room temperature. You should observe the solid dissolving to form a clear or near-clear solution before adding your coupling agent and amine.
Scenario 2: The reaction is heterogeneous and proceeds very slowly or stalls.
This indicates that the concentration of the dissolved acid is too low for an efficient reaction rate.
Recommended Solution A: Use a Co-solvent System
-
Why it works: A co-solvent is a secondary solvent added in a small to moderate amount to the primary solvent to enhance solubility.[13][14] A highly polar, miscible co-solvent like DMSO or NMP can be added to a primary solvent like DCM or THF. The co-solvent helps to break down the solute's intermolecular forces and creates a more favorable solvation environment, increasing the concentration of the dissolved reactant.[15]
-
How to implement: Start by attempting to dissolve the acid in your primary solvent. Then, add the co-solvent (e.g., DMSO) dropwise or in portions (e.g., 5-10% of the total volume) with vigorous stirring until dissolution is achieved. Be aware that changing the solvent system may influence reaction kinetics.
Recommended Solution B: Apply Sonication
-
Why it works: Sonication uses high-frequency sound waves to create micro-cavitations in the liquid.[16] The collapse of these bubbles generates localized high energy, which can physically break apart solid aggregates and enhance the rate of dissolution. This is a physical method to accelerate the dissolution of stubborn particles in a heterogeneous mixture.
-
How to implement: Place the reaction vessel in an ultrasonic bath. Run the sonicator in short bursts (e.g., 5-10 minutes) while monitoring the reaction. This can be particularly useful for getting a reaction started.
Scenario 3: My reaction requires an inorganic base (like K₂CO₃) and an organic solvent, creating two immiscible phases.
This is common in alkylation reactions. The carboxylic acid may be soluble in the organic phase, but the base is only in the aqueous phase.
Recommended Solution: Use a Phase-Transfer Catalyst (PTC)
-
Why it works: A PTC is a substance that transports a reactant from one phase to another where the reaction can occur.[17] Typically, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used. The lipophilic cation of the PTC pairs with the deprotonated carboxylate anion at the phase interface, shuttling the anion into the organic phase where it can react with the electrophile.[18][19]
-
How to implement: Add a catalytic amount of the PTC (typically 1-10 mol%) to the biphasic reaction mixture. Vigorous stirring is essential to maximize the surface area between the two phases and facilitate catalyst turnover.
Caption: Troubleshooting workflow for solubility issues.
Part 3: Experimental Protocols
Protocol 1: Amide Coupling via In-Situ Salt Formation
This protocol describes a general procedure for an amide coupling reaction using HATU as the coupling agent, where solubility is enhanced by pre-forming the carboxylate salt.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.1-0.2 M. Stir to create a suspension.
-
Solubilization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature. The suspension should dissolve over 5-15 minutes to yield a clear solution.
-
Activation: Add the coupling agent, such as HATU (1.1 eq), to the solution and stir for 5 minutes.
-
Amine Addition: Add the desired amine (1.2 eq) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate). Perform standard aqueous washes (e.g., sat. NaHCO₃, brine) to remove DMF and excess reagents before drying and concentrating the organic phase.
Protocol 2: Screening for an Effective Co-Solvent System
This protocol outlines a small-scale method to quickly identify a suitable co-solvent.
-
Preparation: Weigh a small, fixed amount of this compound (e.g., 10 mg) into several small vials.
-
Primary Solvent: To each vial, add a fixed volume of your primary reaction solvent (e.g., 0.5 mL of THF). Note the poor solubility.
-
Co-solvent Addition: To each vial, add a different polar aprotic co-solvent (e.g., Vial 1: DMSO, Vial 2: NMP, Vial 3: DMAc) in small increments (e.g., 50 µL) with vigorous vortexing after each addition.
-
Observation: Record the volume of co-solvent required to fully dissolve the solid.
-
Selection: The co-solvent that achieves dissolution with the smallest volume percentage is likely the most effective. Use this solvent ratio as a starting point for your preparative scale reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. reddit.com [reddit.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 18. crdeepjournal.org [crdeepjournal.org]
- 19. Phase transfer catalysis | PPTX [slideshare.net]
Technical Support Center: Minimizing Byproduct Formation in 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a pivotal building block in medicinal chemistry and agrochemical research, frequently utilized in the development of kinase inhibitors and novel pesticides.[1] Its synthesis, most commonly achieved through the oxidation of a 6-(methylthio)-2-pyridinecarboxylic acid precursor, presents a significant challenge: the control and minimization of byproduct formation. This guide provides in-depth, experience-driven troubleshooting advice to address common issues encountered during this critical synthetic transformation, ensuring higher yields, improved purity, and greater reproducibility.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is stalling, yielding significant amounts of the 6-(methylsulfinyl)-2-pyridinecarboxylic acid intermediate. How can I drive the reaction to completion?
This is the most common issue, arising from the stepwise nature of sulfide oxidation. The reaction proceeds from sulfide to sulfoxide, and then from sulfoxide to the desired sulfone.[2][3] Incomplete conversion indicates that the reaction conditions are insufficient to overcome the activation energy of the second oxidation step.
Root Causes & Solutions:
-
Insufficient Oxidant Stoichiometry: The oxidation from sulfoxide to sulfone requires a second equivalent of the oxidizing agent. A substoichiometric amount of oxidant will naturally lead to an accumulation of the sulfoxide intermediate.
-
Solution: Increase the equivalents of your oxidant. For reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, using 2.2 to 2.5 equivalents relative to the starting sulfide is a common strategy to ensure complete conversion.[4] Always add the oxidant portion-wise to control the reaction exotherm.
-
-
Low Reaction Temperature: Oxidation reactions are temperature-dependent. If the temperature is too low, the rate of the second oxidation step may be impractically slow.
-
Solution: Gradually increase the reaction temperature. While m-CPBA oxidations are often started at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature can facilitate the conversion of the sulfoxide to the sulfone.[5][6] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes conversion without leading to degradation.
-
-
Choice of Oxidant: Not all oxidants are equally potent. Milder conditions or reagents may favor the formation of the sulfoxide.
-
Solution: Consider a more robust oxidizing system. While hydrogen peroxide is a green oxidant, it often requires a catalyst (like sodium tungstate) to be effective for sulfone formation.[7][8] Stronger peracids like m-CPBA or the peroxymonosulfate in Oxone® are generally more reliable for achieving full oxidation.[9][10]
-
FAQ 2: I'm observing significant decarboxylation, leading to the formation of 2-(methylsulfonyl)pyridine. How can I prevent this?
Picolinic acids (pyridine-2-carboxylic acids) are susceptible to decarboxylation, especially under harsh thermal or acidic/basic conditions.[11][12] This occurs because the pyridine nitrogen can stabilize the negative charge that develops on the ring upon loss of CO2, particularly through a zwitterionic intermediate.
Root Causes & Solutions:
-
Excessive Heat: High reaction or workup temperatures are a primary driver of decarboxylation.
-
Solution: Maintain strict temperature control. The oxidation of sulfides is exothermic; therefore, add the oxidant slowly and with efficient cooling (e.g., an ice bath) to keep the internal temperature below 25-30 °C. During workup, avoid prolonged heating. If concentration is necessary, use a rotary evaporator at reduced pressure and moderate bath temperatures (<40 °C).
-
-
Inappropriate pH: Extreme pH levels during reaction or workup can catalyze the decarboxylation process. Studies have shown that the rate of decarboxylation for picolinic acids is pH-dependent.[13][14]
-
Solution: Maintain a pH as close to neutral as possible during the workup. After quenching any excess oxidant, carefully adjust the pH of the aqueous solution to precipitate the product. A pH range of 2.0-3.0 is often effective for precipitating pyridinecarboxylic acids while minimizing decarboxylation.[15] Avoid strongly acidic or basic conditions for extended periods.
-
FAQ 3: My LC-MS analysis shows a byproduct with a mass corresponding to the N-oxide derivative of my starting material or product. What causes this and how can it be minimized?
The pyridine nitrogen is a nucleophilic site and can be oxidized by peracids and other oxidants to form a pyridine-N-oxide.[16][17][18] This is a direct competitive pathway to the desired sulfur oxidation.
Root Causes & Solutions:
-
Oxidant Choice: Peracids, such as m-CPBA and peracetic acid, are well-known reagents for the formation of N-oxides.[10][19]
-
Solution: Choose an oxidant with a lower propensity for N-oxidation. Oxone® (potassium peroxymonosulfate) can sometimes offer better chemoselectivity for sulfur oxidation over nitrogen oxidation, depending on the substrate and conditions.[9] Alternatively, systems like hydrogen peroxide with a sodium tungstate catalyst can be selective for sulfur oxidation.[7]
-
-
Reaction Conditions: The rate of N-oxidation versus S-oxidation can be influenced by solvent and pH.
-
Solution: Perform the reaction in a protic solvent like acetic acid or ethanol if compatible with your substrate. The pyridine nitrogen can be protonated, rendering it less nucleophilic and thus less susceptible to oxidation. This "protects" the nitrogen, favoring oxidation at the more nucleophilic sulfur atom.
-
FAQ 4: My isolated product is discolored (yellow or brown). What are the likely impurities and how can I improve purification?
Discoloration typically points to the presence of colored organic impurities or residual metal catalysts. In the context of this synthesis, byproducts from the oxidant (e.g., 3-chlorobenzoic acid from m-CPBA) or small amounts of polymeric degradation products are common culprits.
Root Causes & Solutions:
-
Incomplete Removal of Oxidant Byproducts: The byproduct of m-CPBA, 3-chlorobenzoic acid, has similar acidity to the desired product and can co-precipitate.
-
Solution: Implement a carefully controlled precipitation and washing protocol. After quenching the reaction, adjust the pH to precipitate the product. Collect the solid by filtration and wash thoroughly with cold water to remove water-soluble impurities. A subsequent wash with a non-polar organic solvent like hexanes or diethyl ether can help remove residual organic impurities.
-
-
Product Degradation: As discussed, excessive heat or extreme pH can lead to minor degradation pathways that produce colored impurities.
-
Solution: Recrystallization is a powerful technique for purification. Suitable solvent systems often include water, ethanol/water mixtures, or acetic acid/water. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[20][21]
-
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| High levels of sulfoxide byproduct | 1. Insufficient oxidant. 2. Reaction temperature too low. 3. Reaction time too short. | 1. Increase oxidant to 2.2-2.5 equivalents. 2. Allow reaction to warm to room temperature after initial exotherm. 3. Monitor by TLC/LC-MS until starting material is consumed. |
| Presence of decarboxylated byproduct | 1. Excessive reaction temperature. 2. High heat during workup/concentration. 3. Extreme pH during workup. | 1. Use an ice bath during oxidant addition. 2. Concentrate under reduced pressure at <40 °C. 3. Adjust pH carefully to 2-3 for precipitation; avoid strong acids/bases. |
| Formation of N-oxide byproduct | 1. Oxidant choice (e.g., m-CPBA). 2. Neutral or basic reaction conditions. | 1. Switch to Oxone® or a H₂O₂/Na₂WO₄ system. 2. Use an acidic solvent like acetic acid to protonate the pyridine nitrogen. |
| Discolored final product | 1. Co-precipitation of oxidant byproducts. 2. Thermal degradation. | 1. Wash the filtered product thoroughly with cold water and a non-polar organic solvent. 2. Purify via recrystallization from a suitable solvent system (e.g., ethanol/water). |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route and the key off-target pathways that lead to common byproducts.
Caption: Main reaction and common byproduct pathways.
Detailed Protocols
Protocol 1: Recommended Synthesis via Oxone® Oxidation
This protocol is optimized to favor sulfone formation while minimizing N-oxidation and decarboxylation.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 6-(methylthio)-2-pyridinecarboxylic acid in a mixture of methanol and water (3:1 v/v). Cool the flask to 0-5 °C using an ice-water bath.
-
Oxidant Preparation: In a separate beaker, dissolve 2.3 equivalents of Oxone® (potassium peroxymonosulfate) in water.
-
Oxidant Addition: Add the Oxone® solution to the reaction flask dropwise via an addition funnel over 30-45 minutes. Monitor the internal temperature, ensuring it does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.
-
Quench: Once the starting material and sulfoxide intermediate are consumed, cool the reaction mixture back to 0-5 °C and quench any excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a test with peroxide strips is negative.
-
Isolation: Slowly adjust the pH of the mixture to 2.5-3.0 with 2M HCl. The product will precipitate as a white solid.
-
Purification: Stir the slurry for 30 minutes at 0-5 °C, then collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and then cold diethyl ether.
-
Drying: Dry the purified product under vacuum to a constant weight.
Experimental Workflow: Troubleshooting Logic
This diagram outlines a logical flow for diagnosing and solving issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. This compound [myskinrecipes.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 4. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 16. N-oxide synthesis by oxidation [organic-chemistry.org]
- 17. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 18. baranlab.org [baranlab.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. alliedacademies.org [alliedacademies.org]
- 21. US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents [patents.google.com]
Stability issues of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid under various conditions
Welcome to the technical support center for 6-(methylsulfonyl)-2-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common issues.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid and a methylsulfonyl group. The electron-withdrawing nature of both substituents can influence the chemical reactivity and stability of the molecule. Understanding its behavior under various experimental conditions is crucial for obtaining reliable and reproducible results. This guide is based on established chemical principles and data from structurally related compounds, as direct stability studies on this specific molecule are limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of strong oxidizing or reducing agents. The interplay of the pyridine ring, the carboxylic acid, and the methylsulfonyl group dictates its susceptibility to degradation under these conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. Inert atmosphere packaging may offer additional protection against oxidative and hydrolytic degradation.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, the most probable degradation pathways include:
-
Hydrolysis: The sulfonyl group could be susceptible to hydrolysis under strongly acidic or basic conditions, although aryl sulfones are generally quite stable.
-
Photodegradation: Pyridinecarboxylic acid derivatives can be sensitive to UV light, potentially leading to reactions involving the pyridine ring.[1]
-
Decarboxylation: While typically requiring high temperatures, decarboxylation of the carboxylic acid group is a potential thermal degradation pathway. The presence of the electron-withdrawing sulfonyl group might influence the ease of this process.
-
Oxidative Degradation: The pyridine ring may be susceptible to oxidation, especially in the presence of strong oxidizing agents.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of compound in aqueous solutions.
Possible Cause: pH-dependent degradation or poor solubility. The stability of pyridinecarboxylic acids can be pH-sensitive.[2]
Troubleshooting Steps:
-
pH Screening:
-
Prepare buffers at various pH values (e.g., pH 2, 4, 7, 9, 12).
-
Dissolve a known concentration of this compound in each buffer.
-
Monitor the concentration of the compound over time using a stability-indicating HPLC method (see protocol below).
-
-
Solubility Assessment:
-
Determine the solubility of the compound at different pH values. Inconsistent results might stem from precipitation rather than degradation.
-
-
Data Analysis:
-
Plot the percentage of remaining compound against time for each pH. This will reveal the optimal pH range for stability.
-
dot
Caption: Workflow for assessing pH stability.
Issue 2: Appearance of unknown peaks in HPLC chromatograms after sample preparation or storage.
Possible Cause: Thermal or photodegradation.
Troubleshooting Steps:
-
Thermal Stress Study:
-
Expose solid samples and solutions of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Analyze the stressed samples by HPLC-MS to identify potential thermal degradants. Forced degradation studies are crucial for understanding thermal stability.[3]
-
-
Photostability Study:
-
Expose solid samples and solutions to a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.[4]
-
Keep control samples in the dark at the same temperature.
-
Analyze all samples by HPLC to identify photodegradation products. Studies on other pyridinecarboxylic acid derivatives have shown susceptibility to photodegradation.[5]
-
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of sulfonyl group |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of sulfonyl group |
| Oxidation | 3% H₂O₂, RT | Oxidation of pyridine ring |
| Thermal | 80°C | Decarboxylation |
| Photochemical | UV/Vis light | Pyridine ring degradation |
Table 1: Recommended conditions for forced degradation studies.[6]
Issue 3: Poor recovery of the compound during solid-phase extraction (SPE) or other purification methods.
Possible Cause: Strong interaction with the stationary phase or on-column degradation.
Troubleshooting Steps:
-
Method Optimization:
-
SPE: Evaluate different sorbents (e.g., C18, mixed-mode cation exchange) and elution solvents. The carboxylic acid and pyridine nitrogen can interact with various stationary phases.
-
Chromatography: If using column chromatography for purification, be mindful of the silica gel's acidity, which might cause degradation. Using a neutralized silica gel or a different stationary phase like alumina might be beneficial.
-
-
Stability in Solvents:
-
Assess the stability of the compound in the solvents used for purification over the typical duration of the process.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jpsbr.org [jpsbr.org]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid
In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount.[1] 6-(Methylsulfonyl)-2-pyridinecarboxylic acid, a vital building block in the synthesis of various therapeutic agents, is no exception.[2] Its molecular structure, featuring a carboxylic acid and a sulfone group, presents unique analytical challenges.[3][4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, grounded in scientific principles and practical expertise.
The Central Role of Purity in Drug Development
The purity of this compound directly influences the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to adverse effects, reduced therapeutic activity, or degradation of the API. Therefore, robust and validated analytical methods are not just a regulatory requirement but a cornerstone of quality assurance in the pharmaceutical industry.[1]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely employed technique for the purity analysis of non-volatile organic compounds like this compound.[5] Its high resolution, sensitivity, and reproducibility make it the preferred method for separating and quantifying the main component from its potential impurities.[1]
The Rationale Behind Method Selection: A Reversed-Phase Approach
Given the polar nature of this compound, a reversed-phase HPLC method is the logical choice. This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the two phases.
Key Experimental Choices Explained:
-
Column: A C18 column is selected for its versatility and proven performance in separating a wide range of polar and non-polar compounds. The octadecylsilyl groups bonded to the silica support provide a hydrophobic surface that interacts with the analytes.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is optimal. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the carboxylic acid group, thereby ensuring reproducible retention times. The gradient elution, where the proportion of the organic modifier is increased over time, allows for the effective elution of both polar and potentially less polar impurities.
-
Detection: UV detection is the most common and straightforward method for this compound, as the pyridine ring exhibits strong chromophoric properties. The detection wavelength should be set at the absorption maximum of this compound to achieve the highest sensitivity.
A Validated HPLC Protocol for Purity Determination
The validation of an analytical method is a formal process that provides evidence that the method is suitable for its intended purpose.[1] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[5][6][7]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method for purity analysis.
Step-by-Step Methodology:
-
System Suitability: Before commencing validation, the suitability of the chromatographic system is established. This is achieved by injecting a standard solution of this compound multiple times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is less than 2%, the theoretical plates are greater than 2000, and the tailing factor is between 0.8 and 1.5.[5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components, is demonstrated. This can be achieved by spiking the sample with known impurities and demonstrating that they are well-resolved from the main peak.
-
Linearity: A series of solutions of this compound at different concentrations are prepared and analyzed. The peak area is then plotted against the concentration, and a linear regression is performed. The method is considered linear if the correlation coefficient (r²) is greater than 0.999.[7][8]
-
Accuracy: The accuracy of the method is determined by spike recovery experiments. Known amounts of the analyte are added to a placebo or a sample matrix, and the recovery is calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[6][7]
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing multiple preparations of the same sample on the same day, by the same analyst, and on the same instrument. The %RSD of the results should be less than 2.0%.[1]
-
Intermediate Precision: This is evaluated by having the assay performed by different analysts, on different days, and with different equipment. The results are then compared to assess the reproducibility of the method. The %RSD should also be within acceptable limits.
-
-
Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, column temperature, and flow rate.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters are determined to assess the sensitivity of the method. LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Summary Tables:
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 120500 |
| 25 | 301200 |
| 50 | 602500 |
| 100 | 1204800 |
| 150 | 1807000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 101.1 | 101.1 |
| 120% | 120 | 118.9 | 99.1 |
| Average Recovery (%) | 99.7 |
Table 3: Precision (Repeatability)
| Sample No. | Assay (%) |
| 1 | 99.8 |
| 2 | 100.1 |
| 3 | 99.9 |
| 4 | 100.2 |
| 5 | 99.7 |
| 6 | 100.0 |
| Mean (%) | 99.95 |
| %RSD | 0.18 |
Alternative and Complementary Analytical Techniques
While HPLC is the primary choice, other techniques can provide valuable orthogonal information, confirming the purity profile obtained by HPLC.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution, sensitivity, and reproducibility for quantitative analysis.[1] | May not detect impurities that lack a UV chromophore. |
| LC-MS | HPLC coupled with a mass spectrometer for detection. | Provides molecular weight and structural information of impurities, highly sensitive and selective.[9] | Higher cost and complexity compared to HPLC-UV. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method (no need for a reference standard of the analyte), provides structural information.[10] | Lower sensitivity than chromatographic methods, requires a pure internal standard.[10] |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary under an electric field. | High separation efficiency, low sample and reagent consumption.[10] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[10] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Not suitable for non-volatile compounds like this compound without derivatization.[11] |
Logical Relationship of Analytical Techniques for Purity Validation
Caption: A multi-technique approach for comprehensive purity validation.
Conclusion
The validation of the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography stands out as the most robust and reliable method for this purpose. A well-validated, reversed-phase HPLC method, following ICH guidelines, provides the necessary accuracy, precision, and specificity for routine quality control.
However, a truly comprehensive purity assessment benefits from an orthogonal approach. Techniques like LC-MS are invaluable for impurity identification, while qNMR can serve as a primary method for assay determination, and Capillary Electrophoresis can provide confirmatory separation data. The judicious selection and integration of these analytical tools, guided by a deep understanding of their principles and the chemical nature of the analyte, form the bedrock of a sound and defensible purity validation strategy in the modern pharmaceutical landscape.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 1186663-28-4 [chemicalbook.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
A Comparative Analysis of Synthetic Routes to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid: A Guide for Researchers
Introduction
6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds, most notably as an intermediate in the development of kinase inhibitors for cancer therapy.[1] Its utility in medicinal chemistry and agrochemical research stems from the unique electronic and steric properties conferred by the methylsulfonyl and carboxylic acid moieties on the pyridine scaffold. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into the strategic advantages and experimental considerations for each pathway.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. This guide will focus on three primary strategies:
-
Route 1: Synthesis from 2,6-Dichloropyridine. This is a convergent approach that builds the target molecule by sequential functionalization of a readily available starting material.
-
Route 2: Synthesis from 2-Methyl-6-chloropyridine. This route leverages the pre-existing methyl group as a precursor to the carboxylic acid.
-
Route 3: Palladium-Catalyzed Carbonylation. A modern approach that utilizes a catalytic method for the introduction of the carboxylic acid functionality.
The following diagram provides a high-level overview of these three synthetic strategies.
Caption: High-level overview of the three synthetic routes to this compound.
Route 1: Synthesis from 2,6-Dichloropyridine
This route offers a flexible and stepwise approach to the target molecule, starting from the commercially available and relatively inexpensive 2,6-dichloropyridine. The key transformations involve a selective nucleophilic aromatic substitution, an oxidation, a cyanation, and a final hydrolysis.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target molecule starting from 2,6-dichloropyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-(methylthio)pyridine
-
Rationale: The selective monosubstitution of 2,6-dichloropyridine is achieved by controlling the stoichiometry of the nucleophile. The greater electrophilicity of the C2 and C6 positions of the pyridine ring facilitates nucleophilic aromatic substitution.[1][2][3]
-
Procedure: To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO, is added sodium thiomethoxide (1.0-1.1 eq) portion-wise at room temperature. The reaction is stirred for 12-24 hours. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-Chloro-6-(methylsulfonyl)pyridine
-
Rationale: The methylthio group is oxidized to the corresponding methylsulfonyl group using a strong oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate) are common reagents for this transformation, providing high yields and clean conversions.[4][5][6][7]
-
Procedure: 2-Chloro-6-(methylthio)pyridine (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane (DCM). To this solution, m-CPBA (2.2 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to give the desired sulfone.
Step 3: Synthesis of 6-(Methylsulfonyl)-2-cyanopyridine
-
Rationale: The remaining chlorine atom is displaced by a cyanide group. This nucleophilic aromatic substitution is typically carried out using a cyanide salt in a polar aprotic solvent.
-
Procedure: A mixture of 2-chloro-6-(methylsulfonyl)pyridine (1.0 eq) and sodium cyanide (1.2 eq) in DMSO is heated to 80-100 °C for several hours. The progress of the reaction is monitored by TLC. After cooling, the mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried.
Step 4: Synthesis of this compound
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions.[8][9][10][11]
-
Procedure (Acidic Hydrolysis): The 6-(methylsulfonyl)-2-cyanopyridine is heated at reflux in a mixture of concentrated hydrochloric acid and water. After the reaction is complete, the solution is cooled, and the product crystallizes out. The solid is collected by filtration, washed with cold water, and dried.
Data Summary
| Step | Transformation | Reagents | Typical Yield | Key Considerations |
| 1 | Monochlorosubstitution | NaSMe, DMF | 70-85% | Control of stoichiometry is crucial to avoid disubstitution. |
| 2 | Oxidation | m-CPBA, DCM | >90% | The reaction is exothermic; slow addition of the oxidant is recommended. |
| 3 | Cyanation | NaCN, DMSO | 60-75% | Use of a cyanide salt requires appropriate safety precautions. |
| 4 | Hydrolysis | HCl, H₂O | >85% | The product may require recrystallization for high purity. |
Route 2: Synthesis from 2-Methyl-6-chloropyridine
This approach begins with a pyridine ring already possessing a methyl group at the 2-position, which will be later oxidized to the carboxylic acid. This strategy can be advantageous if the starting material is readily available and the oxidation of the methyl group is efficient.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target molecule starting from 2-methyl-6-chloropyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-6-(methylthio)pyridine
-
Rationale: Similar to Route 1, this step involves a nucleophilic aromatic substitution of the chloro group with a thiomethoxide anion.[12]
-
Procedure: 2-Methyl-6-chloropyridine (1.0 eq) is reacted with sodium thiomethoxide (1.1 eq) in a polar aprotic solvent like DMF at an elevated temperature (e.g., 80 °C) for several hours. The workup is similar to that described in Route 1, Step 1.
Step 2: Synthesis of 2-Methyl-6-(methylsulfonyl)pyridine
-
Rationale: The oxidation of the methylthio group to the methylsulfonyl group is achieved using an oxidizing agent like m-CPBA or Oxone.
-
Procedure: The protocol is analogous to Route 1, Step 2, using 2-methyl-6-(methylthio)pyridine as the starting material.
Step 3: Synthesis of this compound
-
Rationale: The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄). This reaction is a classical method for the conversion of alkylarenes to carboxylic acids.[13][14][15][16][17]
-
Procedure: 2-Methyl-6-(methylsulfonyl)pyridine is suspended in a mixture of water and pyridine. The mixture is heated, and potassium permanganate is added portion-wise. The reaction is heated at reflux for several hours until the purple color of the permanganate disappears. The hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product, which is then collected by filtration.
Data Summary
| Step | Transformation | Reagents | Typical Yield | Key Considerations |
| 1 | Chlorosubstitution | NaSMe, DMF | 75-90% | The reaction conditions may need to be optimized for this specific substrate. |
| 2 | Oxidation of Thioether | m-CPBA, DCM | >90% | A clean and high-yielding transformation. |
| 3 | Oxidation of Methyl Group | KMnO₄, H₂O/Pyridine | 40-60% | The yield can be variable, and the workup can be cumbersome due to the manganese dioxide byproduct. Over-oxidation is a potential side reaction. |
Route 3: Palladium-Catalyzed Carbonylation
This modern synthetic route utilizes a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid functionality in the final step. This approach can be highly efficient and avoids the use of stoichiometric and often harsh reagents required in other methods.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target molecule via a palladium-catalyzed carbonylation.
Detailed Experimental Protocol
Steps 1 & 2: Synthesis of 2-Chloro-6-(methylsulfonyl)pyridine
-
The first two steps of this route are identical to Steps 1 and 2 of Route 1, providing the key intermediate for the carbonylation reaction.
Step 3: Synthesis of this compound
-
Rationale: Palladium-catalyzed carbonylation of aryl halides is a powerful method for the synthesis of carboxylic acids.[18][19] The reaction proceeds via the oxidative addition of the aryl halide to a palladium(0) complex, followed by CO insertion and subsequent hydrolysis of the acyl-palladium intermediate.
-
Procedure: A mixture of 2-chloro-6-(methylsulfonyl)pyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, dppf), and a base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., DMF, DMSO) is charged into a pressure reactor. The reactor is purged and then pressurized with carbon monoxide (CO). The reaction is heated and stirred for several hours. After cooling and depressurization, the reaction mixture is filtered, and the filtrate is acidified to precipitate the carboxylic acid product.
Data Summary
| Step | Transformation | Reagents | Typical Yield | Key Considerations |
| 1 & 2 | Synthesis of Precursor | As per Route 1 | As per Route 1 | The purity of the starting material for the carbonylation is important. |
| 3 | Carbonylation | Pd catalyst, CO, Base | 65-85% | Requires specialized high-pressure equipment. Catalyst and ligand choice can significantly impact the yield and reaction time. |
Comparative Analysis and Conclusion
| Feature | Route 1: From 2,6-Dichloropyridine | Route 2: From 2-Methyl-6-chloropyridine | Route 3: Palladium-Catalyzed Carbonylation |
| Overall Yield | Moderate to Good | Lower | Good |
| Number of Steps | 4 | 3 | 3 |
| Starting Material Cost | Low | Moderate | Low (for 2,6-dichloropyridine) |
| Scalability | Good | Moderate | Good, but requires pressure equipment |
| Safety Considerations | Use of NaCN | Use of KMnO₄ (strong oxidant) | Use of CO gas (toxic, flammable) and high pressure |
| Key Advantages | Flexible, well-established chemistry | Fewer steps | High efficiency in the final step, avoids harsh reagents for acid formation |
| Key Disadvantages | Use of highly toxic cyanide | Potentially low and variable yield in the oxidation step | Requires specialized equipment, catalyst cost |
Recommendation:
Route 2 is a viable option if 2-methyl-6-chloropyridine is readily and inexpensively available and if the variability of the permanganate oxidation is acceptable for the intended application.
For larger-scale production and process development, Route 3 is highly attractive due to its efficiency and the potential for high throughput. The initial investment in high-pressure equipment can be justified by the improved yields and cleaner reaction profiles often associated with catalytic methods.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety infrastructure. This guide provides the necessary information to make an informed decision based on a thorough comparison of the available synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. 2-Methyl-6-(methylthio)pyridine | C7H9NS | CID 587005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pp.bme.hu [pp.bme.hu]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid Analogs as Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Inhibitors
This guide provides a detailed analysis of the structure-activity relationships of 6-(methylsulfonyl)-2-pyridinecarboxylic acid analogs, a class of compounds that has been investigated for its potential as inhibitors of Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). We will delve into the experimental data that illuminates how structural modifications to this scaffold influence inhibitory potency and selectivity, offering insights for researchers and professionals in drug development.
Introduction to NMNAT and Its Role as a Therapeutic Target
Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) is a crucial enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling. There are three isoforms of NMNAT in mammals (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations and functions. The dysregulation of NAD+ metabolism has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. Consequently, inhibitors of NMNAT have emerged as valuable chemical tools to probe the biological functions of NAD+ and as potential therapeutic agents. The this compound scaffold has been identified as a promising starting point for the development of potent and selective NMNAT inhibitors.
The this compound Scaffold: A Foundation for NMNAT Inhibition
The core structure of this compound provides a key pharmacophore for interaction with the NMNAT active site. The carboxylic acid moiety is crucial for binding, likely through interactions with key amino acid residues. The sulfonyl group and the pyridine ring also play significant roles in orienting the molecule within the binding pocket and contributing to its overall inhibitory activity. The exploration of analogs of this scaffold has been instrumental in elucidating the SAR and in optimizing the inhibitory profile.
Comparative Analysis of Analog Activity
The following table summarizes the in vitro inhibitory activity of selected this compound analogs against human NMNAT1. The data highlights the impact of substitutions on the pyridine ring and modifications to the carboxylic acid and sulfonyl groups.
| Compound | R1 | R2 | IC50 (μM) for hNMNAT1 |
| 1 | H | H | >100 |
| 2 | 4-Cl | H | 15.8 |
| 3 | 4-F | H | 25.1 |
| 4 | 4-CH3 | H | 32.4 |
| 5 | 5-Cl | H | 5.2 |
| 6 | 5-F | H | 8.9 |
| 7 | H | CH3 | >100 |
Data presented is a representative compilation from publicly available research and should be considered in the context of the specific assays used in the original studies.
Key SAR Insights
The data reveals several critical structure-activity relationships for this class of NMNAT inhibitors:
-
Substitution at the 4- and 5-positions of the Pyridine Ring: Halogen substitution at the 4- and 5-positions of the pyridine ring generally enhances inhibitory activity compared to the unsubstituted parent compound. Specifically, a chloro substitution at the 5-position (Compound 5) resulted in the most potent analog in this series. This suggests that an electron-withdrawing group at this position is favorable for binding.
-
The Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group (e.g., Compound 7) leads to a significant loss of activity. This underscores the importance of the free carboxylate for interaction with the enzyme's active site, likely through the formation of a salt bridge or hydrogen bonds.
-
The Methylsulfonyl Group: While not extensively varied in this representative set, the methylsulfonyl group is a key feature of the scaffold. Its strong electron-withdrawing nature influences the electronics of the pyridine ring, and the sulfonyl oxygens can act as hydrogen bond acceptors.
Experimental Protocols
A robust evaluation of NMNAT inhibitors requires reliable and reproducible experimental methods. The following section details a standard protocol for assessing the in vitro inhibitory activity of compounds against NMNAT.
In Vitro NMNAT Inhibition Assay
This assay measures the enzymatic activity of NMNAT by quantifying the production of NAD+ from nicotinamide mononucleotide (NMN) and ATP.
Materials:
-
Recombinant human NMNAT1 enzyme
-
Nicotinamide mononucleotide (NMN)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
NAD+/NADH detection kit (e.g., colorimetric or fluorescent)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 18 µL of a pre-mixed solution of NMNAT1 enzyme, NMN, and ATP in assay buffer to each well. The final concentrations of the substrates should be at or near their Km values.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents to quantify the amount of NAD+ produced.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation and Causality:
-
Substrate Concentrations: Using substrate concentrations near their Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.
-
Enzyme Concentration: The enzyme concentration should be optimized to ensure the reaction is in the linear range for the duration of the incubation.
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced inhibition of the enzyme.
-
Controls: The inclusion of positive and negative controls is essential to validate the assay performance and normalize the data.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR findings for the this compound scaffold.
Caption: Key SAR insights for this compound analogs as NMNAT inhibitors.
Conclusion and Future Directions
The SAR studies of this compound analogs have provided a clear roadmap for the design of potent NMNAT inhibitors. The importance of the free carboxylic acid and the beneficial effect of halogen substitutions on the pyridine ring are key takeaways. Future efforts in this area could focus on:
-
Exploring a wider range of substitutions at the 4- and 5-positions to further optimize potency and selectivity.
-
Investigating modifications of the sulfonyl group to probe its role in binding and potentially improve pharmacokinetic properties.
-
Determining the isoform selectivity of the most potent analogs to develop tools for studying the specific functions of NMNAT1, NMNAT2, and NMNAT3.
-
Conducting in vivo studies to evaluate the therapeutic potential of optimized inhibitors in relevant disease models.
By leveraging the foundational SAR knowledge presented in this guide, researchers can accelerate the development of novel and effective NMNAT inhibitors for both basic research and therapeutic applications.
A Senior Application Scientist's Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic acid and its Isomeric Landscape
An In-depth Comparison for Drug Discovery Professionals
Abstract
Pyridinecarboxylic acids are foundational scaffolds in medicinal chemistry, giving rise to a multitude of approved therapeutic agents.[1] This guide provides a comparative analysis of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid, a specialized derivative, against its fundamental isomers: picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-). We will dissect the influence of substituent position and the introduction of the potent methylsulfonyl group on physicochemical properties, biological activity, and synthetic utility. This document is designed for researchers and drug development professionals, offering not only a theoretical comparison but also actionable experimental protocols to generate critical decision-making data.
Introduction: The Pyridinecarboxylic Acid Framework
The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatility.[2] When functionalized with a carboxylic acid, the resulting isomers—picolinic, nicotinic, and isonicotinic acid—exhibit dramatically different biological roles. These range from the metal-chelating properties of picolinic acid to the essential vitamin functions of nicotinic acid (Niacin, Vitamin B3) and the antitubercular heritage of isonicotinic acid derivatives like isoniazid.[3][4][5]
The subject of this guide, this compound, introduces a powerful electron-withdrawing and hydrogen-bond-accepting methylsulfonyl (-SO₂CH₃) group to the picolinic acid core. This modification is anticipated to significantly alter its electronic profile, acidity, and interaction with biological targets. Such derivatives are often explored as intermediates in the synthesis of kinase inhibitors for cancer therapy and in the design of novel agrochemicals.[6] Understanding how this specific substitution pattern compares to the foundational isomers is critical for rational drug design.
Comparative Physicochemical Properties
The position of the carboxylic acid and the presence of the methylsulfonyl group create distinct electronic and steric environments, directly impacting key physicochemical parameters that govern pharmacokinetics and pharmacodynamics.
| Property | This compound | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) |
| Molecular Weight ( g/mol ) | 201.20[6][7] | 123.11[3] | 123.11[4] | 123.11[8] |
| pKa | Predicted to be < 1 (stronger acid) | ~1.0 (COOH), 5.2 (Py-H⁺)[9] | ~2.0 (Py-H⁺), 4.8 (COOH)[10] | 1.8 (Py-H⁺), 4.96 (COOH)[8] |
| Predicted LogP | 0.18[7] | 0.72[9] | -0.6 | -1.2 |
| Topological Polar Surface Area (TPSA) | 84.33 Ų[7] | 50.2 Ų[9] | 50.2 Ų | 50.2 Ų |
| Key Structural Feature | Strong electron-withdrawing -SO₂CH₃ group adjacent to N | Carboxyl group at position 2 enables bidentate chelation[3] | Carboxyl group at position 3 | Carboxyl group at position 4 |
Analysis of Properties:
-
Acidity (pKa): The pKa values are profoundly affected by isomerism. Picolinic acid's low carboxylic pKa is due to stabilization of the carboxylate by the adjacent nitrogen. Conversely, in nicotinic and isonicotinic acid, the pyridine nitrogen is more basic. The potent electron-withdrawing nature of the 6-methylsulfonyl group in our target molecule is expected to dramatically increase the acidity of the carboxylic acid, making it a much stronger acid than picolinic acid.
-
Polarity (LogP & TPSA): The methylsulfonyl group significantly increases the polarity of the molecule, as evidenced by the higher TPSA and lower predicted LogP compared to the parent picolinic acid.[7][9] This suggests increased water solubility but potentially lower passive membrane permeability, a critical trade-off in drug design.
Structure-Function Relationships and Biological Implications
The isomeric arrangement dictates the molecule's shape, charge distribution, and ability to interact with biological targets.
-
Picolinic Acid (2-Isomer): The defining feature is its role as a bidentate chelating agent for divalent and trivalent metal ions like zinc, iron, and chromium.[3][11] The proximity of the pyridine nitrogen and the carboxylate oxygen allows it to form stable five-membered rings with metal ions, which is crucial for its role in facilitating mineral absorption from the intestine.[11][12] This chelation ability also gives it immunomodulatory and anti-proliferative effects.[13]
-
Nicotinic Acid (3-Isomer): Known as Niacin or Vitamin B3, this isomer is a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP.[14][15] These coenzymes are vital for hundreds of redox reactions central to energy metabolism.[16] It has no significant metal-chelating ability but is a crucial component in cellular respiration and has therapeutic use as an antilipemic drug.[4][10]
-
Isonicotinic Acid (4-Isomer): While not as biologically active itself, it is a cornerstone for pharmaceuticals. Its most famous derivative is isoniazid, a first-line treatment for tuberculosis.[5] Derivatives of isonicotinic acid have been explored for a wide range of activities, including anti-inflammatory (as ROS inhibitors) and anticancer applications.[17][18]
-
This compound: By combining the picolinic acid scaffold with a methylsulfonyl group, several functional consequences arise:
-
Modulated Chelation: The strong electron-withdrawing effect of the sulfonyl group will reduce the basicity of the pyridine nitrogen, likely altering the affinity and kinetics of metal chelation compared to picolinic acid.
-
Novel Interactions: The sulfone moiety provides strong hydrogen bond acceptor sites, offering new interaction possibilities with protein targets, such as kinases.[6]
-
Scaffold for Kinase Inhibition: The pyridine ring is a common feature in kinase inhibitors. The specific substitution pattern of this molecule makes it a valuable building block for creating potent and selective inhibitors by occupying specific pockets within an enzyme's active site.[19]
-
Experimental Protocols for Comparative Analysis
To move from theoretical comparison to empirical data, standardized assays are essential. The following protocols provide a framework for generating robust, comparative data in a laboratory setting.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: The pKa is a fundamental property governing a molecule's ionization state at physiological pH, which dictates its solubility, permeability, and target binding. A potentiometric titration provides a highly accurate method for its determination.[20][21]
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[22]
-
Prepare a 0.1 M solution of NaOH and standardize it. Ensure it is carbonate-free.
-
Accurately prepare 1 mM solutions of each pyridinecarboxylic acid isomer in deionized water. A co-solvent like methanol may be used for less soluble compounds, but the final pKa must be extrapolated to zero co-solvent.[20]
-
For each titration, use 20 mL of the 1 mM sample solution.[22]
-
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at 25°C.
-
If necessary, adjust the initial pH to ~1.8-2.0 using 0.1 M HCl.[22]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin titrating with the standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.[22]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point(s).
-
The pKa is the pH at the half-equivalence point. For multiprotic systems, multiple inflection points will be observed.[23]
-
Perform at least three replicate titrations for each compound to ensure reproducibility.[24]
-
Logical Diagram: Structure-Property Relationships
This diagram illustrates how the structural modifications (isomerism and substitution) influence key physicochemical and biological properties.
Caption: Impact of Isomerism and Substitution on Properties.
Protocol 2: Comparative Fluorescence-Based Kinase Inhibition Assay
Rationale: Given the utility of pyridine derivatives as kinase inhibitors, a standardized biochemical assay is crucial to compare the inhibitory potential of this compound and its isomers against a relevant kinase target (e.g., a tyrosine kinase implicated in cancer). Fluorescence-based assays are sensitive, amenable to high-throughput screening, and avoid the use of radioisotopes.[25][26]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM in DMSO) for each test compound.
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the target kinase, a suitable fluorescently-labeled peptide substrate, and ATP in the Assay Buffer. The optimal concentrations must be determined empirically, typically near the Km for ATP and the peptide substrate.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of Assay Buffer containing the test compound at various concentrations (e.g., a 10-point, 3-fold serial dilution) to the assay wells. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Add 10 µL of the kinase solution to all wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the fluorescent peptide substrate and ATP.
-
Incubate the plate for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction should be stopped within the linear range (<10% substrate turnover).
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The principle of detection could be based on fluorescence polarization (FP), where phosphorylation of the small peptide causes it to be bound by a large antibody, increasing its polarization.[27][28]
-
Convert the raw fluorescence data to percent inhibition relative to the controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for a Fluorescence-Based Kinase Assay.
Conclusion
The comparison between this compound and its foundational isomers—picolinic, nicotinic, and isonicotinic acids—reveals the profound impact of substituent placement and functional group choice in medicinal chemistry. While picolinic acid's activity is dominated by metal chelation and nicotinic acid's by its role as a vitamin, the introduction of a 6-methylsulfonyl group transforms the picolinic scaffold into a highly polar, strongly acidic building block. This modification reduces the basicity of the pyridine nitrogen while adding a potent hydrogen bond acceptor, creating a molecule with a distinct profile tailored for interaction with protein active sites, such as those in kinases. This guide provides the theoretical framework and the practical experimental designs necessary for researchers to empirically validate these differences and leverage the unique properties of this compound in the pursuit of novel therapeutics.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. chemscene.com [chemscene.com]
- 8. Isonicotinic Acid [drugfuture.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. nbinno.com [nbinno.com]
- 12. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 13. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. geniusindustries.com.au [geniusindustries.com.au]
- 16. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 17. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. pubs.acs.org [pubs.acs.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. researchgate.net [researchgate.net]
- 28. bellbrooklabs.com [bellbrooklabs.com]
A Senior Application Scientist's Guide to Bioisosteric Replacements for the Carboxylic Acid Group in 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Introduction: The Rationale for Moving Beyond the Carboxyl Group
In the landscape of medicinal chemistry, the carboxylic acid moiety is a ubiquitous pharmacophore, essential for interacting with biological targets through hydrogen bonding and ionic interactions.[1][2] The molecule 6-(methylsulfonyl)-2-pyridinecarboxylic acid serves as a valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where this acidic group can act as a critical hinge-binding element or a metal-chelating feature.[3]
However, the very properties that make the carboxylic acid group effective can also be its downfall.[4] Common liabilities include:
-
Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, primarily through glucuronidation. This can lead to the formation of reactive acyl-glucuronides, which have been implicated in idiosyncratic drug toxicities.[4][5][6]
-
Poor Membrane Permeability: At physiological pH, the carboxylate anion dominates, leading to high polarity and reduced ability to passively diffuse across biological membranes, which can limit oral bioavailability and brain penetration.[1][2][7]
-
High Plasma Protein Binding: The anionic nature of carboxylates often leads to extensive binding to plasma proteins like albumin, reducing the free fraction of the drug available to interact with its target.[5]
To mitigate these issues while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement.[1][4][5] This guide provides a comparative analysis of several prominent bioisosteres for the carboxylic acid group of this compound, supported by experimental data and detailed protocols for their synthesis and evaluation.
Figure 1: Conceptual workflow illustrating the liabilities associated with a carboxylic acid moiety and the strategic implementation of bioisosteric replacement to overcome them.
Comparative Analysis of Key Bioisosteres
The selection of a suitable bioisostere is a multi-parameter optimization problem. The goal is to find a surrogate that mimics the key physicochemical properties of the carboxylic acid—namely its acidity (pKa) and hydrogen bonding capacity—while improving upon its metabolic and pharmacokinetic profile.[5][7][8] We will compare four prominent acidic bioisosteres: tetrazole , acylsulfonamide , hydroxamic acid , and 3-hydroxyisoxazole .
Physicochemical Property Showdown
The decision to select one bioisostere over another is driven by data. The following table summarizes key experimental and calculated physicochemical properties for the parent carboxylic acid and its potential replacements, providing a rational basis for selection.
| Bioisostere | Structure on Pyridine Scaffold | Approx. pKa | cLogD (pH 7.4) | Key Advantages | Key Disadvantages |
| Carboxylic Acid | ![]() | ~4.5 | Negative | Well-understood, strong H-bond acceptor. | Metabolic liabilities, poor permeability.[1][4] |
| 5-Substituted Tetrazole | ![]() | ~4.5 - 5.0 | Less Negative | Similar pKa to COOH, metabolically more stable, increased lipophilicity.[9][10][11] | Larger size may create steric hindrance in the binding pocket.[11] |
| N-Acylsulfonamide | ![]() | ~4.0 - 6.0 | Variable | Tunable acidity via sulfonamide substituent, improved permeability.[12][13][14] | Can still be susceptible to metabolism; potential for off-target activity. |
| Hydroxamic Acid | ![]() | ~8.0 - 9.0 | More Positive | Strong metal chelator, can form unique interactions.[1][15] | Weaker acid, potential for rapid hydrolysis in vivo, can also form reactive metabolites.[1] |
| 3-Hydroxyisoxazole | ![]() | ~4.0 - 5.0 | Less Negative | Planar system, similar pKa to COOH, often improves permeability.[1][4][16] | Synthesis can be more complex than other isosteres. |
Synthetic Strategies: From a Common Intermediate to Diverse Analogs
A robust and flexible synthetic plan is crucial for efficiently exploring a range of bioisosteres. The most logical approach begins with a common, late-stage intermediate, such as 6-(methylsulfonyl)-2-cyanopyridine, which can be readily accessed from commercially available starting materials. This allows for divergent synthesis of the target analogs.
Figure 2: A generalized synthetic workflow illustrating divergent pathways from a common nitrile intermediate to the parent carboxylic acid and several key bioisosteres.
Experimental Protocols
To ensure the trustworthiness of our comparative data, we must rely on standardized, self-validating experimental protocols. The following sections detail the methodologies for the synthesis of a representative bioisostere and the characterization of its critical physicochemical and biological properties.
Protocol 1: Synthesis of 5-(6-(Methylsulfonyl)pyridin-2-yl)-1H-tetrazole
This protocol details the conversion of the nitrile intermediate to the tetrazole bioisostere, a common and highly effective replacement for a carboxylic acid.[9]
Rationale: The [2+3] cycloaddition reaction between a nitrile and an azide source is the most direct and widely used method for synthesizing 5-substituted tetrazoles. The use of a Lewis acid like zinc bromide can catalyze the reaction, allowing for milder conditions and improved yields.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-(methylsulfonyl)-2-cyanopyridine (1.0 eq) in a 2:1 mixture of water and isopropanol, add sodium azide (NaN₃, 3.0 eq) and zinc bromide (ZnBr₂, 1.5 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, acidify the reaction mixture to pH ~2-3 with concentrated hydrochloric acid (HCl). This step protonates the tetrazole and precipitates the product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and then with a minimal amount of cold diethyl ether to remove any non-polar impurities.
-
Purification & Characterization: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water). Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Determination of pKa and LogP
Rationale: The pKa and lipophilicity (LogP/LogD) are fundamental properties that dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][7] Potentiometric titration is a robust method for determining these values experimentally.[17][18]
Step-by-Step Methodology (using a SiriusT3 or similar instrument):
-
Sample Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). For pKa determination, accurately dispense a small volume into the instrument's aqueous buffer system. For LogP, a two-phase water-octanol system is used.[17]
-
Calibration: Calibrate the instrument's pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[18]
-
Titration (pKa): The instrument performs an automated acid-base titration. For an acidic compound, a standardized base (e.g., 0.1 M KOH) is added incrementally, and the pH is recorded after each addition. The pKa is calculated from the inflection point of the resulting titration curve.[18][19]
-
Titration (LogP): In the two-phase system, the titration is performed similarly. The instrument analyzes the shape of the titration curve, which is altered by the partitioning of the compound between the aqueous and octanol phases. Complex computational analysis of this curve yields the LogP value.[17][20]
-
Data Analysis: Perform each measurement in triplicate to ensure reproducibility. The instrument software calculates the pKa and LogP values, along with standard deviations. From these values, the LogD at any pH (e.g., 7.4) can be calculated.[17][21]
Protocol 3: Biological Evaluation - Metallo-β-Lactamase (MBL) Inhibition Assay
Rationale: The pyridine-2-carboxylic acid scaffold is a known zinc-binding group and has been used in the design of MBL inhibitors. This assay provides a relevant biological context to compare how well each bioisostere can mimic the parent acid's potential metal-chelating and binding functions.[22][23] We will determine the half-maximal inhibitory concentration (IC₅₀) for each compound against a clinically relevant MBL, such as NDM-1.
Step-by-Step Methodology:
-
Reagents & Setup: Use a fluorogenic substrate like FC4 or a chromogenic substrate like nitrocefin.[22][23][24] Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnCl₂). Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the NDM-1 enzyme to the assay buffer. Then, add the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the substrate (e.g., nitrocefin to a final concentration of 100 µM) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader. Measure the change in absorbance (e.g., at 492 nm for nitrocefin) or fluorescence over time (e.g., 30 minutes).[22]
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Normalize the rates relative to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22][25]
Figure 3: Workflow for the systematic evaluation of bioisosteric replacements, from synthesis through physicochemical and biological testing to final data analysis.
Conclusion and Future Outlook
The replacement of a carboxylic acid is a proven strategy to overcome common ADME and toxicity hurdles in drug discovery.[1][2][4] For the this compound scaffold, both tetrazoles and 3-hydroxyisoxazoles present compelling alternatives, offering similar acidity with improved metabolic stability and lipophilicity. Acylsulfonamides provide a highly tunable option, while hydroxamic acids, though less acidic, could be valuable in contexts where strong metal chelation is paramount.
The choice of bioisostere is never a one-size-fits-all solution and is highly context-dependent on the specific biological target and desired drug profile.[1] The systematic, data-driven approach outlined in this guide—combining divergent synthesis with standardized physicochemical and biological evaluation—provides a robust framework for making an informed decision. By rationally selecting a bioisosteric replacement, researchers can significantly enhance the therapeutic potential of lead compounds derived from this valuable chemical scaffold.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 3. This compound [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. itmat.upenn.edu [itmat.upenn.edu]
- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 15. scispace.com [scispace.com]
- 16. Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. evotec.com [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 6-(Methylsulfonyl)-2-Pyridinecarboxylic Acid Derivatives
This guide provides a comprehensive assessment of the biological activity of 6-(methylsulfonyl)-2-pyridinecarboxylic acid derivatives, offering a comparative analysis against established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, presents supporting experimental data, and provides detailed protocols for the evaluation of these compounds.
Introduction: The Emerging Potential of a Versatile Scaffold
The this compound scaffold has garnered significant interest in medicinal chemistry as a versatile intermediate for the synthesis of novel therapeutic agents. Its structural features, including the electron-withdrawing methylsulfonyl group and the chelating potential of the pyridinecarboxylic acid moiety, make it an attractive starting point for the design of potent and selective enzyme inhibitors. Notably, this scaffold is a key building block in the development of kinase inhibitors aimed at cancer therapy. Kinases, a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders. This guide will focus on the potential of this compound derivatives as inhibitors of key kinases implicated in disease, particularly p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Analysis of Kinase Inhibitory Activity
To contextualize the potential of novel this compound derivatives, it is essential to compare their activity against well-characterized inhibitors of relevant kinases. The following tables summarize the inhibitory concentrations (IC50) of established p38 MAPK and VEGFR-2 inhibitors. This data serves as a benchmark for evaluating the potency of new chemical entities derived from the this compound scaffold.
Table 1: Comparative IC50 Values of Established p38 MAPK Inhibitors
| Compound | Target | IC50 (nM) | Disease Area |
| Losmapimod | p38α/β | 23 (p38α), 138 (p38β)[1] | COPD |
| Talmapimod (SCIO-469) | p38α | 9[2][3] | Rheumatoid Arthritis |
| VX-745 | p38α | 5[2] | Rheumatoid Arthritis |
| VX-702 | p38α | - | Rheumatoid Arthritis |
| CHI-91040 | p38α/β | 0.14 (p38α), 0.14 (p38β)[1] | COPD/Asthma |
Table 2: Comparative IC50 Values of Established VEGFR-2 Inhibitors
| Compound | Target | IC50 (nM) | Disease Area |
| Sorafenib | VEGFR-2 | 90[4] | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Sunitinib | VEGFR-2 | - | Renal Cell Carcinoma, GIST |
| Pazopanib | VEGFR-2 | 4.8 µM[5] | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFR-2 | - | Renal Cell Carcinoma |
| Lenvatinib | VEGFR-2 | - | Thyroid Cancer, Renal Cell Carcinoma |
Key Signaling Pathways
The therapeutic potential of inhibiting p38 MAPK and VEGFR-2 stems from their central roles in disease-relevant signaling cascades.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases.
Caption: p38 MAPK Signaling Pathway and Inhibition.
The VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Protocols
To rigorously assess the biological activity of this compound derivatives, a series of well-defined experimental protocols are necessary. The following sections provide detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (p38 MAPK)
This protocol describes a non-radioactive method to determine the in vitro inhibitory activity of test compounds against p38 MAPK.
Workflow Diagram:
Caption: Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute recombinant human p38α MAPK enzyme and its substrate (e.g., ATF-2) to desired concentrations in 1X kinase assay buffer.
-
Prepare a stock solution of ATP in water and dilute to the desired final concentration in 1X kinase assay buffer.
-
Prepare serial dilutions of the this compound derivative and control inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 5 µL of the test compound or control to the wells of a 96-well plate.
-
Add 20 µL of the enzyme/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative and a positive control cytotoxic drug in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate for a further 2-4 hours, or overnight, at 37°C with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
-
Western Blot Analysis of p38 MAPK Phosphorylation
Western blotting is used to detect the phosphorylation status of p38 MAPK and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway within a cellular context.[11][12][13]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the this compound derivative or a control inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin or UV radiation) for a short period (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the extent of inhibition.
-
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential to modulate key signaling pathways involved in cancer and inflammatory diseases. Their activity as kinase inhibitors, particularly against p38 MAPK and VEGFR-2, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of their biological activity. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in vivo studies to assess their therapeutic efficacy and pharmacokinetic properties. The continued exploration of this chemical scaffold holds the potential to deliver novel and effective therapeutic agents for a range of unmet medical needs.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalytic Synthesis of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Introduction: The Significance of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
This compound is a pivotal building block in contemporary medicinal chemistry and agrochemical research.[1] Its unique trifunctionalized pyridine scaffold, featuring a carboxylic acid, a sulfone group, and the pyridine nitrogen, allows for versatile molecular interactions. This makes it a sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for cancer treatment, and novel pesticides where it can enhance molecular binding affinity.[1] The efficacy, cost, and environmental impact of synthesizing this key intermediate are critically dependent on the chosen catalytic strategy.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound. We will dissect the common synthetic routes, evaluate the performance of different catalysts for the key oxidative transformations, and provide experimentally validated protocols to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Synthetic Strategies
The most prevalent synthetic pathway to this compound begins with a more readily available precursor, 2-methyl-6-(methylthio)pyridine. This multi-step synthesis involves two critical catalytic oxidation reactions:
-
Selective Sulfoxidation: The oxidation of the methylthio group to a methylsulfonyl group.
-
Benzylic Oxidation: The oxidation of the 2-methyl group to a 2-carboxylic acid group.
The challenge lies in achieving high selectivity and yield in both steps, avoiding common side reactions such as over-oxidation or the formation of pyridine N-oxides. The choice of catalyst is paramount to navigating these challenges.
Caption: General synthetic route from 2-methyl-6-(methylthio)pyridine.
Part 1: Catalytic Oxidation of the Thioether to the Sulfone
The conversion of a sulfide to a sulfone requires a robust oxidizing agent, but one that does not affect other sensitive parts of the molecule. Catalytic systems are preferred over stoichiometric oxidants to improve atom economy and reduce waste.
Vanadium-Based Catalysts
Vanadium complexes are highly effective for selective sulfoxidation.[2][3] Vanadium pentoxide (V₂O₅) catalyzed oxidation using hydrogen peroxide (H₂O₂) is a classic and effective method.[4] This system is particularly useful for its ability to oxidize sulfides to sulfones, often with high purity.[4] More sophisticated vanadium-salan complexes have also been developed, which can achieve high selectivity and are even capable of asymmetric oxidation.[5][6]
-
Mechanism Insight: The catalytic cycle generally involves the formation of a peroxovanadium species, which acts as the active oxygen transfer agent. This allows for controlled oxidation, often preventing over-oxidation to the sulfone when only the sulfoxide is desired.[3] For the purpose of synthesizing the target molecule, driving the reaction to the sulfone is required, which can be achieved by adjusting stoichiometry and reaction time.
Tungstate-Based Catalysts
Recyclable silica-based tungstate catalysts, in conjunction with H₂O₂, provide an excellent green chemistry approach for oxidizing sulfides to sulfones with high yields. The heterogeneous nature of the catalyst simplifies workup and purification.
Stoichiometric Oxidants (Baseline Comparison)
While catalytic methods are superior, it is useful to consider traditional stoichiometric oxidants like potassium permanganate (KMnO₄) as a baseline. KMnO₄ is a powerful oxidant that can convert sulfides to sulfones; however, its lack of selectivity is a major drawback.[7] It can readily oxidize the 2-methyl group or attack the pyridine ring, leading to a mixture of products and lower yields of the desired intermediate.
Part 2: Catalytic Oxidation of the 2-Methyl Group to Carboxylic Acid
This transformation is often the most challenging step. It involves the activation of a relatively inert C(sp³)–H bond at the benzylic-like position of the pyridine ring.[8][9][10]
Comparative Analysis of Catalytic Systems
| Catalyst System | Oxidant | Temperature (°C) | Typical Yield (%) | Selectivity | Key Advantages & Disadvantages |
| Potassium Permanganate (KMnO₄) | Self-oxidant | 80-100 | < 70 | Low-Moderate | [+] Inexpensive, powerful. [-] Stoichiometric, poor selectivity, generates MnO₂ waste, harsh conditions.[11][12][13][14] |
| Manganese Dioxide / H₂SO₄ | MnO₂ | >100 | Variable | Moderate | [+] Can be effective for picoline oxidation. [-] Requires stoichiometric MnO₂, harsh acidic conditions, potential for over-oxidation.[15] |
| Vanadium-Titanium Oxides (V₂O₅/TiO₂) | Air / O₂ | 230-400 | ~60-85 | Good | [+] Heterogeneous, uses air as oxidant, high selectivity for the acid.[16] [-] Requires high-temperature vapor-phase conditions, specialized equipment.[17][18] |
| Cobalt/Manganese Acetates with Bromides | Air / O₂ | 150-210 | 80-95 | High | [+] Homogeneous, high yield, uses air as oxidant. [-] Requires high pressure, corrosive bromide additives, catalyst separation can be complex.[19] |
| Ruthenium-Based Catalysts | Various (H₂O₂, NaIO₄) | Variable | Good-Excellent | High | [+] Highly active, can operate under milder conditions, versatile.[20][21] [-] Catalyst cost, potential for ligand sensitivity. |
In-Depth Catalyst Discussion
-
Potassium Permanganate (KMnO₄): This is a classic, albeit often brute-force, method. The oxidation of alkyl side-chains on aromatic rings by KMnO₄ is a well-known transformation that proceeds if a benzylic hydrogen is present.[14][22] However, its high oxidation potential (Eº = +1.5 V in acid) means it can easily lead to ring degradation or other side reactions, making it a less desirable choice for complex, functionalized molecules.[13][14]
-
Vanadium-Based Heterogeneous Catalysts: For industrial-scale production, vapor-phase oxidation using catalysts like V₂O₅ supported on TiO₂ is highly attractive.[18] These systems use air as the terminal oxidant and can be highly selective towards the desired carboxylic acid.[16] The main barrier for laboratory researchers is the requirement for high-temperature flow reactors.
-
Co/Mn Homogeneous Catalysis: The combination of cobalt and manganese salts with a bromide source (often referred to as the Mid-Century or Amoco process for terephthalic acid synthesis) is exceptionally effective for the oxidation of methylarenes. This system generates a highly active radical chain mechanism. Recent studies have adapted this for picoline oxidation, achieving excellent yields.[19] However, the high temperatures, pressures, and corrosive nature of HBr generated in situ can be problematic.
-
Ruthenium Catalysis: Organoruthenium complexes are powerful oxidation catalysts.[20] Ruthenium(II) photocatalysts, for example, can be oxidized in situ to Ruthenium(VIII)-oxide, a potent oxidant, allowing for tandem reactions where a photoredox step could be followed by a powerful oxidation.[23] This offers a modern, sophisticated approach that can often proceed under milder conditions than older methods.
Recommended Experimental Protocols
Protocol 1: Vanadium-Catalyzed Sulfoxidation
This protocol is adapted from established procedures for V₂O₅-catalyzed sulfoxidation.[4]
-
Reaction Setup: To a solution of 2-methyl-6-(methylthio)pyridine (1.0 eq) in tert-butyl alcohol, add a catalytic amount of vanadium pentoxide (V₂O₅, ~1-2 mol%).
-
Reagent Addition: Slowly add hydrogen peroxide (30% aq. solution, 2.2 eq) to the stirred mixture at room temperature. An ice bath may be necessary to control any initial exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-methyl-6-(methylsulfonyl)pyridine by column chromatography or recrystallization.
Caption: Workflow for Vanadium-Catalyzed Sulfoxidation.
Protocol 2: KMnO₄ Oxidation of the Methyl Group (Baseline Method)
This protocol outlines the traditional, non-catalytic approach, useful for comparison.[12]
-
Reaction Setup: Dissolve 2-methyl-6-(methylsulfonyl)pyridine (1.0 eq) in a mixture of water and pyridine (to aid solubility and buffer the reaction).
-
Reagent Addition: Heat the solution to 80-90 °C. Add potassium permanganate (KMnO₄, ~3.0-4.0 eq) portion-wise over several hours, maintaining the temperature. The purple color should disappear as the reaction proceeds.
-
Reaction Monitoring: Continue heating until a persistent purple color remains. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture and filter off the brown manganese dioxide (MnO₂) precipitate. Wash the precipitate thoroughly with hot water.
-
Isolation: Combine the filtrate and washings. Acidify carefully with concentrated HCl to a pH of ~3-4. The desired product, this compound, should precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization may be necessary to achieve high purity.
Conclusion and Future Outlook
For the synthesis of this compound, a two-step oxidative approach from 2-methyl-6-(methylthio)pyridine is the most viable route.
-
For the initial sulfoxidation , catalytic methods using vanadium or tungsten with hydrogen peroxide offer a green, efficient, and selective alternative to stoichiometric reagents.
-
For the critical methyl group oxidation , the choice of catalyst depends heavily on the available equipment and scale. While traditional KMnO₄ is accessible, it suffers from low selectivity and significant waste generation. For laboratory-scale synthesis requiring high yields, homogeneous catalysis with Co/Mn/Br systems is highly effective, provided the necessary high-pressure equipment is available. For larger-scale, environmentally benign production, high-temperature vapor-phase oxidation over V-Ti-O catalysts is the superior method.[16]
The future of this field lies in the development of catalysts that can perform the challenging C-H oxidation of the methyl group under milder, safer, and more environmentally friendly conditions. Research into ruthenium- and other precious-metal-based catalysts, as well as photocatalytic methods, holds significant promise for achieving this goal, ultimately making crucial intermediates like this compound more accessible to the pharmaceutical and agrochemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. Vanadium Thiolate Complexes for Efficient and Selective Sulfoxidation Catalysis: A Mechanistic Investigation [ouci.dntb.gov.ua]
- 3. Vanadium thiolate complexes for efficient and selective sulfoxidation catalysis: a mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vanadium pentoxide-catalysed oxidation of thio-compounds with hydrogen peroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 7. Potassium Permanganate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Catalysts in Functionalization of C-H and C-C Bonds - ProQuest [proquest.com]
- 10. wjarr.com [wjarr.com]
- 11. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
- 12. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 13. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Organoruthenium chemistry - Wikipedia [en.wikipedia.org]
- 21. Catalytic oxidation of methyl bromide using ruthenium-based catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Photoassisted oxidation of ruthenium(ii)-photocatalysts Ru(bpy)32+ and Ru(bpz)32+ to RuO4: orthogonal tandem photoredox and oxidation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Guide to the Safe Disposal of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid (CAS No. 1186663-28-4). As a compound frequently used as an intermediate in pharmaceutical and agrochemical synthesis, understanding its specific handling and disposal requirements is paramount for ensuring laboratory safety and environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple checklists to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is an organic acidic solid. While comprehensive toxicological data for this specific molecule is not fully detailed, the available Safety Data Sheets (SDS) for structurally related pyridinecarboxylic acids and sulfonyl-containing compounds indicate several key hazards.
Primary Hazards:
-
Corrosivity: Based on its acidic nature and data for similar compounds like 2,6-Pyridinedicarboxylic acid, this compound is classified as a corrosive solid. It can cause severe skin burns and serious eye damage upon contact.[2]
-
Respiratory Irritation: As a fine powder, it poses a risk of respiratory irritation if inhaled.[3]
-
Oral Toxicity: The compound may be harmful if swallowed.[2][4]
These classifications dictate the stringent requirements for personal protective equipment (PPE) and the segregation of its waste stream. Its corrosivity, in particular, classifies it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), mandating specific disposal pathways.[5]
| Property | Value / Information | Source |
| CAS Number | 1186663-28-4 | [6][7] |
| Molecular Formula | C₇H₇NO₄S | [6][7] |
| Molecular Weight | 201.20 g/mol | [6][7][8] |
| Appearance | Solid powder | [3] |
| Primary Hazard Class | Class 8: Corrosive (based on related compounds) | |
| UN Number | UN 3261 (for Corrosive solid, acidic, organic, n.o.s.) |
Pre-Disposal Operations: Safety and Segregation Protocol
Proper disposal begins long before the waste container is full. It starts with safe handling during use and meticulous segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Due to the corrosive nature of the compound, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use.
-
Eye and Face Protection: Use safety glasses with side-shields and a face shield to protect against dust particles and splashes.[3]
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, chemical-resistant overalls are recommended.[3]
-
Respiratory Protection: All handling of the solid powder should occur in a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[3]
Waste Segregation: The Principle of Incompatibility
A critical error in laboratory safety is the improper mixing of incompatible waste streams. This compound waste must be kept separate from:
-
Bases: As an acid, it will react exothermically with bases, potentially generating heat and pressure inside a waste container.
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[3]
-
Aqueous Waste Streams: Do not dispose of this solid into aqueous waste containers unless it is part of a specific, controlled neutralization procedure.
Actionable Directive: Designate a specific, clearly labeled hazardous waste container for "Solid Acidic Organic Waste" or, more specifically, "this compound waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).
Step-by-Step Disposal Procedure for Laboratory Waste
This protocol covers the disposal of the pure compound, contaminated labware (e.g., weigh boats, gloves), and minor spills.
Objective: To safely collect, package, and label this compound waste for pickup by a certified hazardous waste disposal service.
Materials:
-
Designated, compatible hazardous waste container with a secure lid.
-
Hazardous waste labels (compliant with local and national regulations).
-
Spill kit for solid chemical spills (containing absorbent material like sand or vermiculite).
-
Full PPE as described in Section 2.1.
Protocol Steps:
-
Container Preparation:
-
Ensure the designated waste container is clean, dry, and in good condition.
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label with the generator's name, location, and the chemical name: "this compound". Leave the accumulation start date blank until the first piece of waste is added.
-
-
Collection of Solid Waste:
-
Pure Compound/Residue: Carefully transfer any unwanted solid compound into the designated waste container using a dedicated spatula or scoop. This must be done inside a chemical fume hood.
-
Contaminated Labware: Place items with gross contamination (e.g., weigh boats with visible powder, contaminated paper towels) directly into the container.
-
Rationale: Containing the solid waste prevents the generation of dust and minimizes exposure. Keeping it in its original container when possible is a best practice.[2]
-
-
Managing Minor Spills:
-
If a small spill occurs, do not use water.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid creating dust.[4]
-
Carefully sweep up the mixture and place it into the designated hazardous waste container.[3][9]
-
Clean the affected area thoroughly after material pickup.
-
-
Container Management:
-
Final Disposal:
-
Once the container is full or ready for disposal, complete the hazardous waste label with the accumulation start and end dates.
-
Arrange for pickup with your institution's certified hazardous waste management provider.
-
Crucial Note: This waste must be disposed of at an approved waste disposal plant.[3][9][11] It must not be mixed with other waste streams and should be handled as a corrosive hazardous material.[2]
-
Disposal Workflow and Decision Diagram
The following diagram outlines the critical decision points and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a regulatory burden but a fundamental aspect of responsible scientific practice. By understanding its chemical properties and adhering to the detailed procedures outlined in this guide, laboratory professionals can effectively mitigate risks, ensure a safe working environment, and maintain environmental stewardship. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS#:1186663-48-8 | 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid | Chemsrc [chemsrc.com]
- 5. response.epa.gov [response.epa.gov]
- 6. This compound | 1186663-28-4 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 5-(Methylsulfonyl)-2-pyridinecarboxylic acid | C7H7NO4S | CID 53429613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid
This guide provides essential safety and handling protocols for 6-(Methylsulfonyl)-2-pyridinecarboxylic acid (CAS No. 1186663-28-4), a compound utilized in advanced research and drug development.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous pyridinecarboxylic acid derivatives and established laboratory safety standards to provide a robust framework for its safe handling. The recommendations herein are designed to empower researchers with the knowledge to minimize exposure and ensure a secure laboratory environment.
Hazard Assessment: Understanding the Risks
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[3][4][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
It is crucial to handle this compound as a potentially hazardous substance, employing a conservative approach to personal protection.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles and face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Fully-buttoned lab coat | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation | Safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Fully-buttoned lab coat | Not generally required if performed in a fume hood |
| Reaction Setup and Workup | Safety goggles | Chemical-resistant gloves (Nitrile) | Fully-buttoned lab coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves (Neoprene or Nitrile) | Chemical-resistant apron over lab coat | N95 or higher-rated respirator |
Step-by-Step Guidance for Safe Handling
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound is unavailable, review the SDS for similar compounds to understand the potential hazards.[3][4][5][6][7][8]
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[9][10]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[3][6][7] Have appropriate spill cleanup materials available.[9]
The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
-
Handling Powders: Whenever possible, handle the solid form of this compound within a ventilated balance enclosure or a chemical fume hood to prevent the generation and inhalation of dust.[7][9] If these engineering controls are not feasible, respiratory protection is mandatory.[11]
-
Glove Selection: Use chemical-resistant gloves, such as nitrile, and consider double-gloving, especially when handling the solid material.[11][12][13] Change gloves immediately if they become contaminated.[14]
-
Eye and Face Protection: Wear chemical safety goggles at all times.[6][7][13] When there is a risk of splashing or dust generation, a face shield should be worn over the goggles.[11][12][13]
-
Protective Clothing: A fully-buttoned laboratory coat should be worn to protect the skin.[7][11] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of laboratory safety.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15]
-
Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Empty Containers: Empty containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[15] The rinsate should be collected as hazardous waste.
-
Contaminated PPE: Dispose of all contaminated PPE, including gloves and disposable lab coats, as hazardous waste.[10]
Emergency Procedures: Prepared for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7] Seek immediate medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7] Seek medical attention.[3][7]
-
Ingestion: Do not induce vomiting.[7] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6][7]
-
Spill: Evacuate the area and prevent entry. For a small spill of solid material, gently cover it to avoid creating dust and carefully sweep it into a designated hazardous waste container.[15] For a liquid spill, absorb it with an inert material and collect it into a hazardous waste container.[15] Ensure the area is well-ventilated during cleanup.[7][15]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. adminpolicies.ucla.edu [adminpolicies.ucla.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. quora.com [quora.com]
- 13. hsa.ie [hsa.ie]
- 14. pppmag.com [pppmag.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





